molecular formula C26H21F3N4O B12379895 ERK2-IN-3

ERK2-IN-3

Cat. No.: B12379895
M. Wt: 462.5 g/mol
InChI Key: BYBFDHQBBWQPTD-UHFFFAOYSA-N
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Description

ERK2-IN-3 is a useful research compound. Its molecular formula is C26H21F3N4O and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H21F3N4O

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33)

InChI Key

BYBFDHQBBWQPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of ERK2-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ERK2-IN-3, a representative inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document details its interaction with the target protein, its effects on cellular signaling pathways, and the methodologies used for its characterization.

Introduction to ERK2 and the MAPK/ERK Signaling Pathway

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a key protein kinase that plays a crucial role in the MAPK/ERK signaling pathway.[1][2] This pathway is fundamental in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[3][4] The canonical MAPK/ERK cascade involves a series of protein phosphorylations, initiated by extracellular signals that activate cell surface receptors.[4][5] This leads to the sequential activation of RAS, RAF, MEK (MAPK/ERK Kinase), and finally ERK.[3][6] Upon activation through phosphorylation by MEK1/2 on threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2), ERK2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression.[5][7][8] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making ERK2 a prime target for therapeutic intervention.[1][6]

Mechanism of Action of this compound

This compound is a potent and selective, ATP-competitive inhibitor of ERK2. Its primary mechanism of action involves binding to the ATP-binding pocket of the ERK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[1] By occupying the active site, this compound effectively blocks the catalytic activity of ERK2, leading to the inhibition of the entire downstream signaling cascade. This disruption of ERK2-mediated signaling can induce cell cycle arrest and apoptosis in cancer cells that are dependent on the MAPK/ERK pathway for their growth and survival.

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention by this compound.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates downstream Downstream Substrates (e.g., Transcription Factors) erk->downstream Phosphorylates erk2_in_3 This compound erk2_in_3->erk Inhibits cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

Figure 1: MAPK/ERK Signaling Pathway and Inhibition by this compound.

Quantitative Data for Representative ERK2 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized ERK2 inhibitors, which provides a comparative context for the potency of compounds like this compound.

CompoundIC50 (ERK2)Ki (ERK2)Assay TypeReference
MK-8353 (SCH900353)8.8 nM-IMAP kinase assay[9]
Temuterkib (LY3214996)5 nM-Biochemical assay[9]
CC-9000310-20 nM-Biochemical assay[9]
Magnolin16.5 nM-In vitro kinase assay[9]
FR 180204-0.14 µMATP-competitive inhibition[9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer. The final DMSO concentration should not exceed 1%.[6]

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add a solution of ERK2 enzyme and MBP substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the workflow for the biochemical kinase inhibition assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of this compound - ERK2 enzyme solution - Substrate (MBP) solution - ATP solution start->prepare_reagents add_compounds Add diluted this compound to 96-well plate prepare_reagents->add_compounds add_enzyme_substrate Add ERK2 enzyme and substrate to wells add_compounds->add_enzyme_substrate initiate_reaction Initiate reaction with ATP add_enzyme_substrate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at room temperature stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent and incubate incubate_stop->detect_signal measure_luminescence Measure luminescence detect_signal->measure_luminescence analyze_data Analyze data: - Calculate % inhibition - Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular Phospho-ERK Assay (Cell-Based ELISA)

This assay measures the level of phosphorylated ERK (p-ERK) in whole cells to determine the efficacy of the inhibitor in a cellular context.

Materials:

  • Human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., BRAF or RAS mutant)

  • Cell culture medium and supplements

  • This compound

  • Fixing solution (e.g., 4% formaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-ERK1/2 (p-ERK)

  • Secondary antibody conjugated to a fluorophore

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

  • Fix the cells with the fixing solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody against p-ERK.

  • Wash the cells and incubate with the fluorophore-conjugated secondary antibody and a nuclear stain.

  • Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.

  • Quantify the p-ERK signal intensity and normalize it to the cell number (from the nuclear stain).

  • Determine the IC50 value for the inhibition of ERK phosphorylation in cells.

Conclusion

This compound represents a class of targeted therapies aimed at a critical node in a signaling pathway frequently dysregulated in cancer. Understanding its ATP-competitive mechanism of action and its effects on cellular signaling is paramount for its preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for characterizing the potency and efficacy of ERK2 inhibitors. Further studies, including kinase selectivity profiling and in vivo efficacy models, are essential next steps in the comprehensive evaluation of such compounds.[10]

References

ERK2-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Selective ERK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ERK2-IN-3, a selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document details its chemical structure, physicochemical properties, biological activity, and its role in the context of the ERK signaling pathway. Furthermore, it outlines key experimental protocols relevant to the study of this inhibitor and its target.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of ERK2. Its chemical and physical properties are summarized in the tables below.

Chemical Structure

A 2D representation of the chemical structure of this compound is depicted below. This structure was generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are detailed in Table 1. This information is crucial for its handling, formulation, and use in various experimental settings.

PropertyValueReference
IUPAC Name N-(4-methyl-2-(5-(cyclopropylamino)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
Molecular Formula C26H21F3N4O[1]
Molecular Weight 462.47 g/mol [1]
CAS Number 1415050-57-5[1]
SMILES CC1=CC=C(NC(C2=CC=CC(C(F)(F)F)=C2)=O)C=C1C3=CC=C4C(C=NC(NC5CC5)=N4)=C3[1]
Solubility Soluble in DMSO
Physical Form Solid
Storage Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of ERK2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and motility.

Inhibitory Activity

This compound exerts its inhibitory effect by competing with ATP for the binding site on the ERK2 enzyme. Its inhibitory potency has been quantified against both wild-type and a drug-sensitized mutant of ERK2, as shown in Table 2.

TargetIC50Reference
Erk2WT 5 µM[1]
Erk2DS1 42 nM[1]

The significantly lower IC50 value against the Erk2DS1 mutant highlights its utility in chemical genetic approaches to probe ERK2 function.

The ERK2 Signaling Pathway

The ERK2 signaling pathway is a central cascade in cellular signal transduction. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Once activated, ERK2 can phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and other cellular responses.

Below is a diagram illustrating the canonical ERK2 signaling pathway.

ERK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Substrates_nucl Nuclear Substrates (e.g., Transcription Factors) ERK->Substrates_nucl ERK2_IN_3 This compound ERK2_IN_3->ERK Survival Survival Substrates_cyto->Survival Proliferation Proliferation Substrates_nucl->Proliferation Differentiation Differentiation Substrates_nucl->Differentiation Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ERK2 - Substrate (e.g., MBP) - ATP (radiolabeled or not) - Kinase Buffer - this compound start->prep_reagents incubation Incubate ERK2 with This compound (or vehicle) prep_reagents->incubation add_substrate Add Substrate and ATP to initiate reaction incubation->add_substrate reaction Allow kinase reaction to proceed (e.g., 30 min at 30°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., add SDS-PAGE buffer) reaction->stop_reaction analysis Analyze Substrate Phosphorylation: - SDS-PAGE and Autoradiography - ELISA - Luminescence-based assay stop_reaction->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture Culture cells and treat with stimulus +/- this compound start->cell_culture lysis Lyse cells to extract proteins cell_culture->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies: - anti-phospho-ERK - anti-total-ERK blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end End detection->end

References

An In-Depth Technical Guide to the Discovery and Synthesis of the ERK1/2 Inhibitor SCH772984

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical serine/threonine kinases that function as the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the RAS-RAF-MEK-ERK pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[3] This has spurred the development of direct ERK1/2 inhibitors to overcome both intrinsic and acquired resistance to upstream agents.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SCH772984, a potent and selective dual-mechanism inhibitor of ERK1/2.

Discovery of SCH772984

SCH772984 was identified through an innovative affinity-based mass spectrometry high-throughput screening platform.[5] This novel approach facilitated the discovery of a potent and selective inhibitor of ERK1 and ERK2.[5] The compound emerged as a promising clinical candidate due to its robust efficacy in cancer cells harboring BRAF or RAS mutations.[3]

Synthesis Pathway of SCH772984

Below is a conceptual workflow for the synthesis of SCH772984, illustrating the logical flow from starting materials to the final product.

G cluster_0 Indazole Core Synthesis cluster_1 Pyrrolidine Linker Synthesis cluster_2 Pyrimidine-Phenyl-Piperazine Moiety Synthesis A Substituted Hydrazine C 3-(pyridin-4-yl)-1H-indazol-5-amine A->C B Substituted Benzonitrile B->C H Coupling of Indazole and Pyrrolidine C->H D (R)-pyrrolidine-3-carboxylic acid derivative D->H E 1-(4-bromophenyl)piperazine G 1-(4-(pyrimidin-2-yl)phenyl)piperazine E->G F 2-(tributylstannyl)pyrimidine F->G J Alkylation with Chloroacetylpiperazine derivative G->J I Intermediate Amide H->I I->J K SCH772984 J->K

A conceptual workflow for the synthesis of SCH772984.

Mechanism of Action

SCH772984 exhibits a unique dual mechanism of action that distinguishes it from many other kinase inhibitors.[6][7]

  • ATP-Competitive Inhibition : It binds to the ATP-binding pocket of both ERK1 and ERK2, directly competing with ATP and preventing the phosphorylation of downstream substrates.[5][6]

  • Inhibition of MEK-Mediated Phosphorylation : Uniquely, SCH772984 also allosterically hinders the phosphorylation of the TEY motif in the activation loop of ERK1/2 by the upstream kinase MEK1/2.[6] This prevents the activation of ERK, leading to a more profound and sustained inhibition of the signaling pathway.[6]

This dual inhibition effectively abrogates the kinase activity of ERK and prevents its reactivation, a common mechanism of resistance to upstream inhibitors.[3][6]

The following diagram illustrates the central role of ERK in the MAPK pathway and the dual inhibitory action of SCH772984.

cluster_inhibition Inhibition by SCH772984 RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibit_activation Prevents Phosphorylation MEK->Inhibit_activation Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Inhibit_activity Blocks Kinase Activity ERK->Inhibit_activity Proliferation Cell Proliferation, Survival, etc. Substrates->Proliferation

The MAPK signaling cascade and the points of inhibition by SCH772984.

Quantitative Data

The potency of SCH772984 has been extensively characterized in both biochemical and cellular assays.

Assay Type Target IC50 / EC50 (nM) Reference
Biochemical Kinase Assay ERK14[5][8]
ERK21[5][8]
Cellular Assay (A375 melanoma) p-ERK2 Inhibition4[8]
Cellular Assay (BRAF-mutant lines) Cell Viability<500 (in ~88% of lines)[8]
Cellular Assay (RAS-mutant lines) Cell Viability<500 (in ~49% of lines)[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SCH772984.

1. In Vitro ERK Kinase Inhibition Assay

This assay quantifies the ability of SCH772984 to inhibit the phosphorylation of a substrate by recombinant ERK1 or ERK2.[8]

  • Materials :

    • Recombinant active ERK1 or ERK2 enzyme

    • Myelin Basic Protein (MBP) or a specific peptide substrate

    • ATP (radiolabeled or non-radiolabeled)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • SCH772984

    • 96- or 384-well plates

    • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or specific antibodies for ELISA-based detection)

  • Protocol :

    • Prepare serial dilutions of SCH772984 in DMSO.

    • In a multi-well plate, add the kinase assay buffer, recombinant ERK enzyme, and SCH772984 or vehicle control (DMSO).

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a stop solution like phosphoric acid or EDTA).

    • Detect and quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each concentration of SCH772984 and determine the IC50 value.

start Start prep_inhibitor Prepare serial dilutions of SCH772984 start->prep_inhibitor setup_reaction Set up reaction: - Kinase buffer - ERK1/2 enzyme - SCH772984/DMSO prep_inhibitor->setup_reaction pre_incubate Pre-incubate for 15-30 min at room temperature setup_reaction->pre_incubate initiate_reaction Initiate reaction with substrate and ATP pre_incubate->initiate_reaction incubate Incubate for 30-60 min at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect and quantify phosphorylated substrate stop_reaction->detect_signal calculate_ic50 Calculate % inhibition and determine IC50 detect_signal->calculate_ic50 end End calculate_ic50->end

Workflow for an in vitro ERK kinase inhibition assay.

2. Western Blot for Phosphorylated ERK (p-ERK)

This method is used to assess the inhibitory effect of SCH772984 on ERK phosphorylation in a cellular context.[6]

  • Materials :

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • SCH772984

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE equipment and reagents

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Protocol :

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of SCH772984 or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.

3. Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of SCH772984 on the proliferation and viability of cancer cells.[6]

  • Materials :

    • Cancer cell line of interest

    • 96-well cell culture plates

    • SCH772984

    • MTT reagent or CellTiter-Glo luminescent cell viability assay kit

    • Solubilization solution (for MTT assay, e.g., DMSO)

    • Microplate reader (absorbance or luminescence)

  • Protocol :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of SCH772984 or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution.

    • (For CellTiter-Glo, follow the manufacturer's protocol for reagent addition and incubation).

    • Measure the absorbance at 570 nm (for MTT) or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

4. In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SCH772984 in a mouse xenograft model.

  • Materials :

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • SCH772984 formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol :

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer SCH772984 (e.g., 25-50 mg/kg, intraperitoneally, twice daily) or vehicle control for a specified duration (e.g., 14-21 days).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

SCH772984 is a potent and selective dual-mechanism ERK1/2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with BRAF and RAS mutations. Its unique ability to both inhibit the catalytic activity of ERK and prevent its activation by MEK offers a promising strategy to overcome resistance to upstream MAPK pathway inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of SCH772984 and other novel ERK inhibitors in the field of cancer drug discovery.

References

Unveiling the Molecular Target of ERK2-IN-3: A Technical Guide to its Binding Site on ERK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal protein kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention.[1][2] ERK2-IN-3 has been identified as a potent inhibitor of ERK2. This technical guide provides a comprehensive overview of the putative binding site of this compound on the ERK2 protein, supported by quantitative data and detailed experimental methodologies.

While a specific co-crystal structure of this compound bound to ERK2 is not publicly available, extensive structural and biochemical data for ERK2 in complex with other inhibitors allow for a detailed characterization of its binding pockets. Many small molecule inhibitors of ERK2 are ATP-competitive, targeting the highly conserved ATP-binding site.[1]

The Putative Binding Site of this compound: The ATP-Binding Pocket

The ATP-binding site of ERK2 is located in a cleft between the N-terminal and C-terminal lobes of the kinase domain. This pocket is characterized by several key features that are crucial for inhibitor binding:

  • Hinge Region: This segment forms the backbone of the ATP-binding pocket and is a critical site for hydrogen bonding interactions with inhibitors. The amide backbone of residues in this region, typically around Met108 and Gln105, act as hydrogen bond donors and acceptors.

  • Hydrophobic Regions: The pocket is lined with hydrophobic residues that provide significant van der Waals contacts, contributing to the affinity and selectivity of inhibitors. These often include residues such as Ile31, Val39, Ala52, and Leu156.

  • Gatekeeper Residue: The "gatekeeper" residue, typically a threonine in many kinases, controls access to a deeper hydrophobic pocket. In ERK2, this is Gln103. The nature of the inhibitor's interaction with this residue can influence its selectivity profile.

  • Solvent-Exposed Region: Portions of the inhibitor that extend out of the primary ATP pocket and into the solvent-exposed region can be modified to improve physicochemical properties such as solubility.

Based on the common binding mode of other ATP-competitive ERK2 inhibitors, it is highly probable that this compound occupies this ATP-binding pocket, forming key interactions with the hinge region and surrounding hydrophobic residues.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified through biochemical assays, providing key metrics for its potency.

CompoundTargetAssay TypeIC50
This compoundWild-type ERK2Kinase Assay5 µM[3][4]
This compoundERK2 D186S/S188D MutantKinase Assay42 nM[3][4]

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound relies on robust in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

In Vitro ERK2 Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against ERK2.

Materials:

  • Recombinant active ERK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • Substrate (e.g., a specific peptide substrate for ERK2 like Myelin Basic Protein)

  • ATP solution

  • Test compound (this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the microplate.

    • Add 2.5 µL of a solution containing the ERK2 enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for ERK2 to ensure competitive binding can be accurately measured.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further contextualize the role of ERK2 and the methods used to study its inhibition, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for an in vitro kinase inhibition assay.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates TFs Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TFs Phosphorylates Gene_Expression Gene Expression TFs->Gene_Expression Regulates

Caption: The canonical MAPK/ERK signaling pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Dispense Dispense Compound/Control and Enzyme Mix to Plate Compound_Prep->Dispense Enzyme_Prep Prepare ERK2 Enzyme and Substrate Mix Enzyme_Prep->Dispense Incubate_Inhibitor Incubate for Binding Dispense->Incubate_Inhibitor Add_ATP Initiate Reaction with ATP Incubate_Inhibitor->Add_ATP Incubate_Reaction Incubate for Kinase Reaction Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP Incubate_Reaction->Stop_Reaction Detect_ADP Convert ADP to ATP and Generate Luminescence Stop_Reaction->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Plot_Data Plot % Inhibition vs. log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

References

An In-depth Technical Guide on the Downstream Signaling Effects of ERK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects following the inhibition of Extracellular signal-regulated kinase 2 (ERK2), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. While specific quantitative data for the compound "ERK2-IN-3" is not publicly available, this document outlines the expected downstream consequences of potent and selective ERK2 inhibition based on extensive research in the field. The guide details the core signaling pathways, presents expected quantitative outcomes in tabular format, provides detailed experimental protocols for key assays, and includes visualizations of signaling and experimental workflows.

Core Concepts: The ERK2 Signaling Pathway

The ERK1/2 signaling pathway is a highly conserved kinase cascade that transduces signals from a variety of extracellular stimuli to regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2.[1] Activated, dually phosphorylated ERK1/2 (p-ERK1/2) can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, to elicit a cellular response.[1][2]

Inhibition of ERK2 is a key therapeutic strategy, particularly in oncology, as hyperactivation of the MAPK/ERK pathway is a hallmark of many cancers.[3] By blocking the kinase activity of ERK2, inhibitors prevent the phosphorylation of its downstream targets, thereby attenuating the pro-proliferative and pro-survival signals of the pathway.

Quantitative Data on Downstream Effects of ERK2 Inhibition

The following tables summarize the expected quantitative data from key experiments designed to assess the downstream effects of an ERK2 inhibitor. The values presented are illustrative and representative of typical results observed with potent and selective ERK inhibitors.

Table 1: Inhibition of ERK2 Kinase Activity

This table illustrates the expected outcome of an in vitro kinase assay measuring the direct inhibitory effect of a compound on purified ERK2 enzyme activity. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Inhibitor Concentration (nM)% ERK2 Activity (Relative to Vehicle)
0.195
175
1050 (IC50)
10015
10005

Table 2: Cellular Inhibition of ERK Phosphorylation

This table shows the expected results from a Western blot analysis measuring the levels of phosphorylated ERK (p-ERK) in cells treated with an ERK2 inhibitor. The data is normalized to total ERK levels.

Inhibitor Concentration (nM)p-ERK / Total ERK Ratio (Normalized to Vehicle)
10.90
100.60
1000.20
10000.05

Table 3: Anti-proliferative Effects of ERK2 Inhibition

This table presents typical data from a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of an ERK2 inhibitor on the proliferation of cancer cells with a hyperactivated MAPK pathway. The GI50 value is the concentration that causes 50% growth inhibition.

Inhibitor Concentration (nM)% Cell Viability (Relative to Vehicle)
198
1085
10050 (GI50)
100020
100005

Table 4: Modulation of Downstream Gene Expression by ERK2 Inhibition (Illustrative RNA-seq Data)

This table provides an example of how RNA-sequencing data might be presented to show the impact of ERK2 inhibition on the expression of known ERK target genes.

GeneFunctionFold Change (Inhibitor vs. Vehicle)p-value
FOSTranscription Factor-4.5< 0.001
CCND1 (Cyclin D1)Cell Cycle Regulation-3.8< 0.001
DUSP6MAPK Phosphatase (Negative Feedback)-5.2< 0.001
EGR1Transcription Factor-4.1< 0.001
MYCTranscription Factor, Cell Proliferation-3.2< 0.005

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified ERK2 and the inhibitory potential of a test compound.[2]

  • Reagents and Materials:

    • Purified, active ERK2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

    • ERK2 inhibitor (serial dilutions)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the ERK2 inhibitor in kinase buffer.

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).[2]

    • Add 2 µL of a solution containing the ERK2 enzyme to each well.

    • Add 2 µL of a solution containing the MBP substrate and ATP to initiate the kinase reaction.[2]

    • Incubate the plate at room temperature for 60 minutes.[2]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[2]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 in cell lysates to assess the cellular potency of an ERK2 inhibitor.[4][5]

  • Reagents and Materials:

    • Cell culture reagents

    • ERK2 inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the ERK2 inhibitor or vehicle for the desired time (e.g., 1-4 hours).[4]

    • (Optional) Stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.[6]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[4]

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Protocol 3: RNA-Sequencing (RNA-seq) for Gene Expression Profiling

This protocol outlines the steps for analyzing changes in the transcriptome following ERK2 inhibition.

  • Reagents and Materials:

    • Cell culture reagents

    • ERK2 inhibitor

    • TRIzol or other RNA extraction reagent

    • RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

    • DNase I

    • RNA quality assessment tool (e.g., Bioanalyzer)

    • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

    • Next-generation sequencing platform

  • Procedure:

    • Treat cells with the ERK2 inhibitor or vehicle for the desired time (e.g., 24-48 hours).

    • Isolate total RNA from the cells using TRIzol or a similar reagent.

    • Purify the RNA using an RNA purification kit, including an on-column DNase I digestion step to remove genomic DNA.[7]

    • Assess the quality and integrity of the RNA using a Bioanalyzer.

    • Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[8]

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Process the raw sequencing data, including quality control, alignment to a reference genome, and quantification of gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon ERK2 inhibition.

Visualizations

Signaling Pathway Diagrams

ERK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK2 ERK2 MEK->ERK2 Phosphorylates Cytoplasmic Substrates Cytoplasmic Substrates ERK2->Cytoplasmic Substrates Phosphorylates Nuclear Substrates Transcription Factors (e.g., FOS, MYC) ERK2->Nuclear Substrates Translocates & Phosphorylates Gene Expression Gene Expression Nuclear Substrates->Gene Expression Regulates ERK2_IN_3 This compound ERK2_IN_3->ERK2 Inhibits

Caption: The canonical MAPK/ERK signaling cascade and the point of inhibition by an ERK2 inhibitor.

Experimental Workflow Diagrams

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with ERK2 Inhibitor A->B C (Optional) Stimulate with Growth Factor B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (p-ERK / Total ERK) H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Image Acquisition K->L M Densitometry Analysis L->M

Caption: A typical workflow for Western blot analysis of p-ERK levels following treatment with an ERK2 inhibitor.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis A Cell Treatment with ERK2 Inhibitor B Total RNA Extraction A->B C RNA Quality Control B->C D mRNA Enrichment C->D E Fragmentation & cDNA Synthesis D->E F Adapter Ligation & PCR E->F G Next-Generation Sequencing F->G H Read Alignment G->H I Gene Expression Quantification H->I J Differential Expression Analysis I->J

Caption: A standard workflow for RNA-sequencing to analyze gene expression changes induced by an ERK2 inhibitor.

References

A Deep Dive into ERK2 Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive literature review of Extracellular Signal-Regulated Kinase 2 (ERK2) inhibitors, detailing their mechanism of action, quantitative data, and the experimental protocols crucial for their evaluation.

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of numerous cancers, making ERK2 a prime therapeutic target.[1][3][4] This guide explores the landscape of ERK2 inhibitors, offering a technical resource for those at the forefront of cancer research and drug development.

The ERK Signaling Pathway: A Cascade of Activation

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from cell surface receptors to the nucleus, ultimately influencing gene expression.[2][5] The pathway is initiated by the activation of receptor tyrosine kinases by growth factors, which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK1/2.[2][3][5] Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, driving cellular responses.[2][3]

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 (Inactive) MEK->ERK P pERK p-ERK1/2 (Active) Nucleus Nucleus pERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) pERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: The MAPK/ERK Signaling Pathway.

Mechanisms of ERK2 Inhibition

ERK2 inhibitors primarily function through two distinct mechanisms:

  • ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of ERK2, preventing the phosphorylation of its downstream substrates.[1][2] This is the most common mechanism of action for small molecule kinase inhibitors.

  • Allosteric Inhibition: These inhibitors bind to a site on the ERK2 protein distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the enzyme, leading to reduced catalytic activity. This approach can offer greater specificity compared to ATP-competitive inhibitors.[1]

  • Common Docking Domain Inhibition: A newer class of inhibitors targets the D-recruitment site (DRS) on ERK2, a protein-docking site essential for substrate recognition and signaling specificity.[6] By blocking these protein-protein interactions, these inhibitors prevent both the activation of ERK2 by MEK1 and the phosphorylation of its downstream substrates.[6]

Classes of ERK2 Inhibitors and Quantitative Data

A growing number of small molecule inhibitors targeting ERK1/2 are in various stages of preclinical and clinical development.[7][8] These inhibitors exhibit varying potencies and selectivities. The following tables summarize the biochemical and cellular activities of several prominent ERK2 inhibitors.

Table 1: Biochemical Potency of Representative ERK Inhibitors

TargetRepresentative InhibitorKi (μM)IC50 (nM)
ERK1Ravoxertinib (GDC-0994)1.1[9]
ERK2Ravoxertinib (GDC-0994)0.3[9]
ERK1Temuterkib (LY3214996)5[8][9]
ERK2Temuterkib (LY3214996)5[8][9]
ERK1FR 1802040.31[9]
ERK2FR 1802040.14[9]
ERK2Ulixertinib (BVD-523)<0.3[9]
ERK1MK-835323.0[10]
ERK2MK-83538.8[10]
ERK1SCH7729844[10][11]
ERK2SCH7729841[10][11]
ERK2Dodoviscin A10,790[12]
ERK2Isoindolinone Derivative 390.7[13]
ERK2Isoindolinone Derivative 401.2[13]

Table 2: Cellular Activity of Representative ERK Inhibitors

Cell LineAssay TypeRepresentative InhibitorIC50 (nM)
A375 (BRAF V600E)p-RSK InhibitionUlixertinib180[14]
SH-SY5YCell ViabilitySCH77298424[14]
SH-SY5YCell ViabilityUlixertinib180[14]
SH-SY5YCell ViabilityRavoxertinib467[14]
Colo205Cell ProliferationCompound 3810[13]
HT29Cell ProliferationCompound 2348[13]
A375 (BRAF V600E)Cell ProliferationCompound 264.9[13]
Colo205Cell ProliferationCompound 267.5[13]

Key Experimental Protocols for ERK2 Inhibitor Evaluation

The characterization of ERK2 inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK2.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15]

    • Dilute purified active ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in the kinase buffer.[15]

    • Prepare serial dilutions of the test inhibitor.[15]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO as a control), 2 µl of the enzyme, and 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™.[10]

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is positively correlated with the amount of ADP formed and thus, the kinase activity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->ReagentPrep PlateSetup Add Reagents to 384-well Plate ReagentPrep->PlateSetup Incubation1 Incubate at RT for 60 min PlateSetup->Incubation1 AddADPGlo Add ADP-Glo™ Reagent Incubation1->AddADPGlo Incubation2 Incubate at RT for 40 min AddADPGlo->Incubation2 AddDetection Add Kinase Detection Reagent Incubation2->AddDetection Incubation3 Incubate at RT for 30 min AddDetection->Incubation3 ReadLuminescence Measure Luminescence Incubation3->ReadLuminescence DataAnalysis Calculate IC50 ReadLuminescence->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for a typical biochemical kinase assay.
Cellular Western Blot Assay

This assay is used to assess the inhibitor's effect on the phosphorylation of ERK and its downstream targets within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluence.[15]

    • Treat cells with various concentrations of the ERK2 inhibitor for a specified time.[15]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][15]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[10][15]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10][15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.[15]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (pERK1/2) overnight at 4°C.[15]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the levels of phosphorylated protein to total protein or a loading control like β-actin.[14]

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the inhibitor's effect on the growth and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[10]

  • Cell Treatment: After 24 hours, treat the cells with serial dilutions of the ERK2 inhibitor.[10]

  • Incubation: Incubate the plate for a period relevant to the inhibitor's expected mechanism of action (e.g., 72-96 hours).[10]

  • Assay:

    • For an MTT assay, add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals.

    • For a CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.[10]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the percentage of cell viability relative to the vehicle-treated control against the inhibitor concentration to determine the IC50 value.[15]

Inhibitor_Classes ERK2_Inhibitors ERK2 Inhibitors Mechanism Mechanism of Action ERK2_Inhibitors->Mechanism ATP_Competitive ATP-Competitive Mechanism->ATP_Competitive Allosteric Allosteric Mechanism->Allosteric PPI Protein-Protein Interaction (Docking Site) Mechanism->PPI

Figure 3: Logical relationship between classes of ERK2 inhibitors.

Future Directions and Conclusion

The development of ERK2 inhibitors represents a promising therapeutic strategy, particularly for cancers harboring RAS or RAF mutations and for overcoming resistance to upstream inhibitors like MEK inhibitors.[1][16] While no ERK1/2 inhibitors have yet received FDA approval, several are progressing through clinical trials.[7][8] Future research will likely focus on developing more selective and potent inhibitors, including those with novel mechanisms of action such as targeting protein-protein interactions.[6] Combination therapies, for instance, pairing ERK inhibitors with MEK or PI3K/mTOR pathway inhibitors, also hold significant promise for enhancing anti-tumor efficacy and overcoming resistance.[16] This comprehensive guide serves as a foundational resource for the continued exploration and development of these critical cancer therapeutics.

References

The Role of ERK2-IN-3 in the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many cancers, making its components, including ERK2, attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of ERK2-IN-3 (also known as ASN007 or ERAS-007), a potent and conformation-selective ATP-competitive inhibitor of ERK2. We will explore its mechanism of action, its impact on the MAPK signaling cascade, and present detailed experimental protocols for its characterization.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other mitogens to the nucleus, ultimately regulating gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

In the canonical pathway, activation of receptor tyrosine kinases (RTKs) at the cell surface leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates a MAPKKK, typically a member of the Raf family (e.g., BRAF, CRAF). Raf, in turn, phosphorylates and activates the dual-specificity MAPKKs, MEK1 and MEK2. Finally, MEK1/2 phosphorylate and activate ERK1 and ERK2 (ERK1/2) on specific threonine and tyrosine residues within their activation loop.

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a wide range of cellular processes. Given its central role, the aberrant activation of the MAPK/ERK pathway is a major driver of tumorigenesis.

This compound: A Conformation-Selective Inhibitor of ERK2

This compound is a small molecule inhibitor that targets the ATP-binding pocket of ERK2. It is classified as a conformation-selective, ATP-competitive inhibitor. This means it preferentially binds to a specific inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphotransferase activity.

Mechanism of Action

This compound stabilizes an inactive conformation of ERK2, thereby locking the enzyme in a state that is unable to phosphorylate its downstream substrates. This mode of inhibition is distinct from inhibitors that bind to the active conformation of the kinase. By selectively targeting an inactive state, this compound can modulate not only the catalytic activity of ERK2 but also its interactions with other proteins, such as upstream activators (MEK1/2) and downstream phosphatases.

The binding of this compound to the ATP pocket prevents the conformational changes required for ERK2 to adopt its active, catalytically competent state. This leads to a blockade of the entire downstream signaling output of the ERK2 node in the MAPK cascade.

Quantitative Data for this compound

The potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

TargetAssay TypeIC50Reference
ERK1/2Kinase Assay2 nM[1]
Wild-Type ERK2 (Erk2WT)Activation Loop Phosphorylation5 µM[2][3]
Drug-Sensitive Mutant ERK2 (Erk2DS1)Activation Loop Phosphorylation42 nM[2][3]

Impact of this compound on the MAPK Signaling Cascade

By inhibiting ERK2, this compound effectively truncates the MAPK signaling cascade at a critical juncture. This has profound effects on cellular function, particularly in cancer cells that are dependent on hyperactive MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK2 ERK2 (MAPK) MEK->ERK2 Phosphorylates Cytoplasmic Substrates Cytoplasmic Substrates ERK2->Cytoplasmic Substrates Phosphorylates Nuclear Substrates Nuclear Substrates ERK2->Nuclear Substrates Translocates & Phosphorylates This compound This compound This compound->ERK2 Inhibits Gene Expression Gene Expression Nuclear Substrates->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

MAPK Signaling Pathway and the point of this compound inhibition.

The inhibition of ERK2 by this compound prevents the phosphorylation of numerous downstream targets. In the cytoplasm, this includes other kinases and regulatory proteins involved in cell motility and survival. In the nucleus, this compound prevents the phosphorylation of transcription factors that are essential for the expression of genes driving cell cycle progression and proliferation. Consequently, treatment with this compound can lead to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and the study of the MAPK pathway, based on the foundational work by Hari et al. (2014) and other relevant literature.

In Vitro Kinase Assay for ERK2 Inhibition

This protocol is used to determine the IC50 value of an inhibitor against purified ERK2.

Materials:

  • Purified, active ERK2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • This compound or other test inhibitors

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified ERK2 enzyme, MBP substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager or by exposing the gel to autoradiography film.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Combine ERK2 enzyme, MBP substrate, and inhibitor A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction with SDS-PAGE loading buffer D->E F Separate products by SDS-PAGE E->F G Visualize phosphorylated MBP F->G H Quantify and calculate IC50 G->H

Workflow for an in vitro ERK2 kinase inhibition assay.
Western Blot Analysis of ERK Phosphorylation in Cells

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of ERK in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with a known MAPK pathway mutation)

  • Cell culture medium and supplements

  • This compound or other test inhibitors

  • Growth factor or other stimulus to activate the MAPK pathway (e.g., EGF, PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK (tERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours to reduce basal ERK activity.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against tERK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of pERK to tERK.

Western_Blot_Workflow A Cell seeding and starvation B Pre-treatment with This compound A->B C Stimulation with growth factor B->C D Cell lysis C->D E Protein quantification D->E F SDS-PAGE and protein transfer E->F G Immunoblotting for pERK and tERK F->G H Signal detection and quantification G->H

Workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound is a valuable tool for researchers studying the MAPK signaling pathway and a promising lead compound for the development of novel anticancer therapeutics. Its conformation-selective mechanism of action provides a nuanced approach to inhibiting ERK2, potentially offering advantages in terms of specificity and the ability to modulate non-catalytic functions of the kinase. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other similar inhibitors, enabling a deeper understanding of their role in the complex network of cellular signaling. As research in this area continues, a thorough understanding of the technical aspects of inhibitor characterization will be paramount for the successful translation of these findings into clinical applications.

References

Navigating ERK2 Inhibition: A Technical Guide to ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

A critical node in cellular signaling, Extracellular signal-regulated kinase 2 (ERK2), is a well-established therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of a key inhibitor, ERK2-IN-3, for researchers, scientists, and drug development professionals. It has come to light that the designation "this compound" is associated with two distinct chemical entities, each with a unique CAS number and inhibitory profile. This guide will address both compounds to ensure clarity and comprehensive understanding.

The two compounds identified as this compound are:

  • This compound (also known as ASN007 or ERAS-007) with the CAS number 2055597-12-9 . This is a potent, orally active inhibitor of both ERK1 and ERK2, exhibiting low single-digit nanomolar IC50 values.

  • This compound (also referred to as compound 2 or GP17) with the CAS number 1415050-57-5 . This compound is an inhibitor of ERK2, demonstrating selectivity for the wild-type and a specific mutant form of the enzyme.

This guide will delineate the technical details of each, including their chemical properties, supplier information, and relevant experimental protocols, presented in a structured format for ease of comparison and implementation in a research setting.

Compound 1: this compound (ASN007)

CAS Number: 2055597-12-9

ASN007 is a highly potent inhibitor of the ERK1/2 signaling pathway, demonstrating significant anti-tumor activity in preclinical models, particularly those with RAS or RAF mutations.

Quantitative Data Summary
PropertyValueReference
IC50 (ERK1) 2 nM[1]
IC50 (ERK2) 2 nM[1]
Molecular Formula C₂₂H₂₅ClFN₇O₂
Molecular Weight 473.94 g/mol
Supplier Details
SupplierCatalog Number
TargetMol T9141
MedKoo Biosciences 207046
Selleck Chemicals S8605
BOC Sciences 2055597-12-9
Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric):

A radiometric enzymatic assay is a standard method to determine the direct inhibitory effect of a compound on its target kinase.

  • Objective: To quantify the IC50 value of ASN007 against ERK1 and ERK2.

  • Methodology:

    • Prepare a reaction mixture containing purified recombinant ERK1 or ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the kinase assay buffer.

    • Add varying concentrations of ASN007 or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Calculate the percentage of inhibition for each concentration of ASN007 and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Western Blotting for ERK Phosphorylation:

This assay assesses the ability of the inhibitor to block ERK signaling within a cellular context.

  • Objective: To determine the effect of ASN007 on the phosphorylation of ERK and its downstream targets (e.g., RSK1).

  • Methodology:

    • Culture a relevant cancer cell line (e.g., with a BRAF or KRAS mutation) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

    • Pre-treat the cells with various concentrations of ASN007 or a vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK1 (p-RSK1), and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of inhibition of ERK phosphorylation.[1]

Compound 2: this compound (compound 2, GP17)

CAS Number: 1415050-57-5

This compound is an inhibitor of ERK2, with reported activity against both the wild-type enzyme and a specific mutant.

Quantitative Data Summary
PropertyValueReference
IC50 (Erk2WT) 5 µM[3]
IC50 (Erk2DS1) 42 nM[3]
Molecular Formula C₂₆H₂₁F₃N₄O
Molecular Weight 462.47 g/mol
Supplier Details
SupplierCatalog Number
MedChemExpress HY-18849
Immunomart HY-18849
Experimental Protocols

Detailed experimental protocols for this specific compound are less readily available in the public domain compared to ASN007. However, standard kinase assay methodologies, similar to those described for ASN007, would be applicable to determine its inhibitory activity.

In Vitro Kinase Assay (General Protocol):

  • Objective: To measure the IC50 of this compound (compound 2) against wild-type and mutant ERK2.

  • Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

    • Set up kinase reactions with purified ERK2 enzyme (wild-type or mutant), a suitable substrate, and ATP in a kinase buffer.

    • Add serial dilutions of this compound (compound 2) or a vehicle control.

    • Incubate the reactions to allow for ATP consumption.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.[4]

ERK2 Signaling Pathway

The ERK2 signaling pathway is a central cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. A simplified representation of this pathway is provided below.

ERK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (GPCR) GPCR->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cytoplasmic_Substrates Cytoplasmic Substrates ERK1_2->Cytoplasmic_Substrates Nuclear_Translocation Nuclear Translocation ERK1_2->Nuclear_Translocation Nuclear_Substrates Nuclear Substrates (e.g., Elk-1, c-Fos) Nuclear_Translocation->Nuclear_Substrates Proliferation Proliferation Nuclear_Substrates->Proliferation Differentiation Differentiation Nuclear_Substrates->Differentiation Survival Survival Nuclear_Substrates->Survival ERK2_IN_3 This compound (ASN007 & Cmpd 2) ERK2_IN_3->ERK1_2 Experimental_Workflow Start Start: Culture Cells Serum_Starve Serum Starve Cells (12-24h) Start->Serum_Starve Inhibitor_Treatment Treat with this compound (Varying Concentrations) Serum_Starve->Inhibitor_Treatment Stimulation Stimulate with Growth Factor (e.g., EGF) Inhibitor_Treatment->Stimulation Cell_Lysis Lyse Cells & Quantify Protein Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Antibody_Probing Probe with Antibodies (p-ERK, Total ERK, GAPDH) SDS_PAGE->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Analysis Quantify Bands & Analyze Data Detection->Analysis

References

ERK2-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN HUMAN OR ANIMALS.

Introduction

ERK2-IN-3 is a potent inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for the regulation of numerous cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of the ERK/MAPK pathway is a hallmark of many cancers, making ERK2 a compelling target for therapeutic intervention. This compound serves as a valuable tool for researchers studying the physiological and pathological roles of ERK2 signaling. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₆H₂₁F₃N₄O
Molecular Weight 462.47 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action and Biological Activity

This compound is an ATP-competitive inhibitor that targets the kinase domain of ERK2. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the MAPK signaling cascade.

In Vitro Kinase Inhibition

This compound has been shown to inhibit the phosphorylation of both wild-type ERK2 (Erk2WT) and a drug-sensitized mutant (Erk2DS1). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

TargetIC₅₀
Erk2WT5 µM
Erk2DS142 nM

Table of in vitro inhibitory activity of this compound.[1]

Signaling Pathway

The ERK/MAPK signaling pathway is a multi-tiered cascade that transmits signals from the cell surface to the nucleus. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear targets, leading to changes in gene expression and cellular function. This compound specifically blocks the final step of this cascade by inhibiting ERK2 activity.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK2 ERK2 MEK1/2->ERK2 Phosphorylates Transcription Factors Transcription Factors ERK2->Transcription Factors Phosphorylates ERK2_IN_3 ERK2_IN_3 ERK2_IN_3->ERK2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Diagram of the ERK/MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are general protocols for assessing the activity of ERK2 inhibitors. These should be adapted and optimized for specific experimental needs.

In Vitro ERK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).

  • Add 2 µL of diluted active ERK2 enzyme to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP at a concentration near the Kₘ for ERK2).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound B Add inhibitor/vehicle to 384-well plate A->B C Add active ERK2 enzyme B->C D Add substrate/ATP mix to initiate reaction C->D E Incubate for 60 minutes D->E F Add ADP-Glo™ Reagent E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent G->H I Incubate for 30 minutes H->I J Measure luminescence I->J K Calculate IC50 value J->K

Workflow for the in vitro ERK2 kinase assay.
Cell-Based Phospho-ERK Assay (In-Cell Western™)

This assay measures the level of phosphorylated ERK (p-ERK) within cells, providing a functional readout of ERK pathway activation and its inhibition by compounds like this compound.

Materials:

  • Cell line of interest (e.g., HeLa, A375)

  • Complete culture medium

  • Serum-free medium

  • This compound

  • Stimulant (e.g., EGF, PMA)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Intercept® Blocking Buffer)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total ERK2

  • Fluorescently labeled secondary antibodies

  • 96-well plates

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for 5-10 minutes.

  • Fix the cells with fixing solution for 20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate with primary antibodies (anti-p-ERK and anti-total ERK) overnight at 4°C.

  • Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells and acquire images using an appropriate imaging system.

  • Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.

  • Determine the IC₅₀ value for the inhibition of ERK phosphorylation.

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging_analysis Imaging & Analysis A Seed and grow cells in 96-well plate B Serum-starve cells A->B C Pre-treat with this compound B->C D Stimulate with agonist C->D E Fix and permeabilize cells D->E F Block non-specific binding E->F G Incubate with primary antibodies (p-ERK, total ERK) F->G H Incubate with fluorescent secondary antibodies G->H I Acquire images H->I J Quantify fluorescence intensity I->J K Normalize p-ERK to total ERK J->K L Determine IC50 K->L

Workflow for the cell-based phospho-ERK assay.

Data Interpretation and Troubleshooting

  • IC₅₀ Variation: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, ATP concentration, and incubation times. It is crucial to maintain consistent experimental parameters for reliable and reproducible results.

  • Cell-Based Assays: Cellular permeability and off-target effects can influence the results of cell-based assays. It is recommended to perform counter-screens and assess cell viability to ensure the observed effects are specific to ERK2 inhibition.

  • Solubility Issues: this compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Conclusion

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular characterization of ERK2-IN-3, a known inhibitor of Extracellular signal-regulated kinase 2 (ERK2). While specific public data on the binding affinity (Kd) and kinetics (kon, koff) of this compound are limited, this document outlines the standard experimental methodologies used to determine these crucial parameters for kinase inhibitors. The guide also includes a summary of the known inhibitory activity of this compound and a detailed visualization of the ERK2 signaling pathway.

Quantitative Data for this compound

The primary publicly available data for this compound is its inhibitory concentration (IC50) against wild-type and a mutant form of ERK2. This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

TargetParameterValueReference
Wild-Type ERK2 (Erk2WT)IC505 µM[1]
ERK2 D-site Mutant (Erk2DS1)IC5042 nM[1]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The significant difference in potency between the wild-type and mutant ERK2 suggests a specific mode of interaction for this compound.

The ERK2 Signaling Pathway

The ERK2 signaling cascade is a central pathway in cellular communication, regulating processes such as cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in diseases like cancer. The pathway is initiated by extracellular signals that activate a cascade of protein kinases, culminating in the phosphorylation and activation of ERK2.

ERK2_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK2 mek->erk Phosphorylates cytoplasmic_substrates Cytoplasmic Substrates erk->cytoplasmic_substrates Phosphorylates nuclear_translocation Nuclear Translocation erk->nuclear_translocation nuclear_substrates Nuclear Substrates (e.g., Transcription Factors) nuclear_translocation->nuclear_substrates Phosphorylates gene_expression Altered Gene Expression nuclear_substrates->gene_expression cellular_response Cellular Response (Proliferation, Survival, etc.) gene_expression->cellular_response inhibitor This compound inhibitor->erk Inhibits

Caption: The ERK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols for Inhibitor Characterization

To determine the binding affinity and kinetics of an inhibitor like this compound, a series of biochemical and cellular assays are typically employed. The following sections detail the methodologies for these key experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay directly measures the enzymatic activity of purified ERK2 and the inhibitory effect of a compound.[2][3][4]

Objective: To determine the IC50 of an inhibitor by quantifying the amount of ADP produced in a kinase reaction.

Workflow Diagram:

Biochemical_Kinase_Assay start Start prepare_reagents Prepare Reagents: - Purified ERK2 - Substrate (e.g., MBP) - ATP - Inhibitor dilutions start->prepare_reagents mix_components Mix ERK2, Substrate, and Inhibitor prepare_reagents->mix_components initiate_reaction Initiate reaction with ATP mix_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubate->stop_reaction detect_adp Add Kinase Detection Reagent (converts ADP to ATP, generates light) stop_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Analyze Data: - Plot luminescence vs. inhibitor concentration - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]

    • Dilute purified, active ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in the reaction buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control.

    • Add the diluted ERK2 enzyme to each well.

    • Add the substrate to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[2]

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and then into a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are used to measure the phosphorylation of a substrate by ERK2 in a homogeneous format, making them suitable for high-throughput screening.[5][6]

Objective: To determine the IC50 of an inhibitor by measuring the FRET signal generated upon substrate phosphorylation.

Workflow Diagram:

TR_FRET_Assay start Start plate_cells Plate cells in a multi-well plate start->plate_cells treat_inhibitor Treat cells with inhibitor dilutions plate_cells->treat_inhibitor stimulate_cells Stimulate cells with an agonist (e.g., EGF) treat_inhibitor->stimulate_cells lyse_cells Lyse cells to release intracellular contents stimulate_cells->lyse_cells add_antibodies Add TR-FRET antibody pair: - Donor-labeled antibody - Acceptor-labeled antibody lyse_cells->add_antibodies incubate Incubate to allow antibody binding add_antibodies->incubate read_fret Read TR-FRET signal incubate->read_fret analyze_data Analyze Data: - Calculate FRET ratio - Plot ratio vs. inhibitor concentration - Determine IC50 read_fret->analyze_data end End analyze_data->end

Caption: Workflow for a cellular TR-FRET assay to measure ERK phosphorylation.

Detailed Protocol:

  • Cell Culture:

    • Seed cells (e.g., HEK293, A431) into 96-well or 384-well plates and culture until they reach the desired confluency.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the inhibitor for a specific duration.

    • Stimulate the cells with an agonist (e.g., Epidermal Growth Factor, EGF) to activate the ERK pathway.

  • Cell Lysis:

    • Lyse the cells directly in the wells using a lysis buffer provided with the assay kit.

  • Detection:

    • Add a mixture of a donor-labeled antibody (e.g., Europium cryptate) and an acceptor-labeled antibody (e.g., d2) that recognize different epitopes on the phosphorylated substrate.

    • Incubate to allow the formation of the antibody-protein sandwich.

    • When the antibodies bind to the same phosphorylated substrate, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.

  • Data Analysis:

    • Measure the fluorescence emission at two wavelengths (donor and acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the FRET ratio against the inhibitor concentration to determine the IC50.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantification of compound binding to a target protein within living cells.[7][8][9][10]

Objective: To determine the cellular affinity (IC50) of an inhibitor by measuring its competition with a fluorescent tracer for binding to a NanoLuc®-tagged ERK2.

Workflow Diagram:

NanoBRET_Assay start Start transfect_cells Transfect cells with NanoLuc®-ERK2 fusion vector start->transfect_cells plate_cells Plate transfected cells in a multi-well plate transfect_cells->plate_cells add_tracer Add NanoBRET™ fluorescent tracer plate_cells->add_tracer add_inhibitor Add inhibitor dilutions add_tracer->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add Nano-Glo® Substrate and extracellular inhibitor incubate->add_substrate read_bret Read BRET signal add_substrate->read_bret analyze_data Analyze Data: - Calculate BRET ratio - Plot ratio vs. inhibitor concentration - Determine IC50 read_bret->analyze_data end End analyze_data->end

Caption: Workflow for a NanoBRET™ target engagement assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for ERK2 fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ fluorescent tracer to the cells.

    • Add serial dilutions of the test compound (inhibitor).

    • Incubate the plate to allow the compound and tracer to reach binding equilibrium with the NanoLuc®-ERK2 fusion protein.[11]

  • Detection:

    • Add the Nano-Glo® substrate, which is catalyzed by NanoLuc® to produce luminescence.

    • If the fluorescent tracer is bound to the NanoLuc®-ERK2, the luminescence energy is transferred to the tracer, which then emits fluorescence (BRET).

    • The test compound competes with the tracer for binding to ERK2, leading to a decrease in the BRET signal.

  • Data Analysis:

    • Measure both the donor (luminescence) and acceptor (fluorescence) signals.

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.[12][13]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of an inhibitor's interaction with ERK2.

Workflow Diagram:

SPR_Assay start Start immobilize_erk2 Immobilize purified ERK2 on a sensor chip start->immobilize_erk2 prepare_inhibitor Prepare serial dilutions of the inhibitor immobilize_erk2->prepare_inhibitor association Inject inhibitor over the sensor surface (Association) prepare_inhibitor->association dissociation Flow buffer over the surface (Dissociation) association->dissociation regeneration Regenerate the sensor surface (optional) dissociation->regeneration repeat_cycle Repeat for each inhibitor concentration regeneration->repeat_cycle analyze_data Analyze Sensorgram Data: - Fit to a binding model - Determine kon, koff, and Kd repeat_cycle->analyze_data end End analyze_data->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Immobilization:

    • Covalently immobilize purified ERK2 protein onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing a specific concentration of the inhibitor over the sensor surface. The binding of the inhibitor to the immobilized ERK2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (response units, RU). This is the association phase .

    • After a set amount of time, switch the flow to a buffer solution without the inhibitor. The inhibitor will dissociate from the ERK2, causing the SPR signal to decrease. This is the dissociation phase .

  • Regeneration:

    • If necessary, flow a regeneration solution over the surface to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis:

    • Repeat the association and dissociation cycle for a range of inhibitor concentrations.

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).

Conclusion

References

Methodological & Application

Application Notes and Protocols: ERK2-IN-3 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a serine/threonine kinase that plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1] Dysregulation of this pathway is a hallmark of many cancers, making ERK2 a compelling target for therapeutic intervention.

ERK2-IN-3 is a potent and conformation-selective ATP-competitive inhibitor of ERK2. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound, based on the methodology described by Hari et al. (2014). The assay measures the inhibition of ERK2 activation loop phosphorylation by its upstream kinase, MEK2.

Signaling Pathway

The canonical MEK-ERK signaling cascade begins with the activation of a receptor tyrosine kinase, leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). Activated MEK1/2 subsequently phosphorylates ERK1/2 (MAPK) on specific threonine and tyrosine residues within the activation loop, leading to ERK's catalytic activation.[1] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates.

MEK_ERK_Signaling_Pathway MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK2 (MAPK) MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, etc. Substrates->Proliferation

A simplified diagram of the MEK-ERK signaling cascade.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against both wild-type ERK2 and a drug-sensitive mutant, Erk2DS1 (Q103T/C164L). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeInhibitorIC50 ValueReference
Wild-Type ERK2 (Erk2WT)This compound5 µM[3]
Drug-Sensitive ERK2 (Erk2DS1)This compound42 nM[3]

Experimental Protocols

This protocol details an in vitro kinase assay to measure the inhibition of MEK2-mediated ERK2 activation loop phosphorylation by this compound. The readout is performed via Western blotting using a phospho-specific antibody.

Materials and Reagents
  • Enzymes:

    • Recombinant active MEK2

    • Recombinant inactive wild-type ERK2 (Erk2WT) or drug-sensitive ERK2 (Erk2DS1)

  • Inhibitor:

    • This compound (stock solution in DMSO)

  • Substrate:

    • ATP (stock solution)

  • Buffers and Solutions:

    • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

    • SDS-PAGE Sample Buffer (e.g., 4X Laemmli buffer)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagents:

    • Enhanced Chemiluminescence (ECL) substrate

  • Equipment:

    • Microcentrifuge tubes

    • Incubator or water bath (30°C)

    • SDS-PAGE gel electrophoresis system

    • Western blotting transfer apparatus

    • Imaging system for chemiluminescence detection

    • 96-well plates (optional, for inhibitor dilutions)

Experimental Workflow

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor pre_incubate Pre-incubate ERK2 with this compound prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with MEK2 and ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate quench Quench Reaction with SDS-PAGE Buffer incubate->quench sds_page SDS-PAGE quench->sds_page western_blot Western Blot sds_page->western_blot antibody_probe Probe with Phospho-ERK Antibody western_blot->antibody_probe detect Chemiluminescence Detection antibody_probe->detect analyze Analyze and Determine IC50 detect->analyze end End analyze->end

Workflow for the this compound in vitro kinase inhibition assay.
Step-by-Step Protocol

  • Prepare Inhibitor Dilutions:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the inhibitor in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Pre-incubation of ERK2 with Inhibitor:

    • In a microcentrifuge tube, combine the recombinant inactive ERK2 enzyme with the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer).

    • Gently mix and pre-incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction:

    • To the pre-incubation mix, add the recombinant active MEK2 and ATP to initiate the phosphorylation reaction. The final concentration of ATP should be close to its Km for MEK2, or as determined by the specific experimental goals.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Quench the Reaction:

    • Stop the reaction by adding an appropriate volume of concentrated SDS-PAGE sample buffer (e.g., 4X Laemmli buffer).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-ERK) overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities corresponding to phosphorylated ERK2.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. The detailed protocol and supporting information are intended to assist researchers in the fields of cancer biology and drug discovery in characterizing the activity of this and other ERK2 inhibitors. Adherence to the described methodologies will facilitate the generation of robust and reproducible data for the assessment of kinase inhibitor potency.

References

Application Notes and Protocols: Cell-Based Assays for Measuring ERK2-IN-3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are crucial members of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[3][4] The MAPK/ERK cascade is initiated by extracellular stimuli like growth factors, which trigger a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK.[5][6] Upon activation through phosphorylation by MEK1/2, ERK phosphorylates numerous substrates in the cytoplasm and nucleus, regulating gene expression and cellular functions.[7][8] Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK1/2 highly attractive targets for therapeutic intervention.[6][9]

ERK2-IN-3 is a potent and selective small-molecule inhibitor of ERK2. These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its effect on ERK2 phosphorylation and downstream cellular proliferation.

Mechanism of Action

This compound is designed as a competitive inhibitor that targets the ATP-binding site of the ERK2 protein.[10] By occupying this pocket, this compound prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates.[10] This action effectively blocks the signal transduction cascade, leading to the inhibition of cellular processes that are dependent on ERK signaling, such as cell proliferation.[4][10]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., ELK1) ERK->Transcription_Factors Translocates & Phosphorylates Inhibitor This compound Inhibitor->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates WB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing & Analysis A 1. Cell Seeding (6-well plates) B 2. Serum Starvation (Optional, 12-24h) A->B C 3. Inhibitor Pre-treatment (this compound, 1-2h) B->C D 4. Stimulation (e.g., EGF, 10-15 min) C->D E 5. Cell Lysis (RIPA Buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot (p-ERK, t-ERK, GAPDH) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

References

Application Notes and Protocols for p-ERK Analysis Using ERK2-IN-3 in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The activation of this cascade culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway.[1][2][3][4][5]

ERK2-IN-3 is a potent inhibitor of ERK2. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of ERK2 and thereby preventing its phosphorylation and subsequent activation.[6] By directly targeting ERK2, this compound provides a valuable tool for studying the downstream effects of ERK inhibition and for the development of novel cancer therapeutics. This application note provides a detailed protocol for performing a Western blot to measure the levels of p-ERK in cell lysates following treatment with this compound.

Mechanism of Action

This compound is a conformation-selective, ATP-competitive inhibitor of ERK2. By occupying the ATP-binding pocket of the kinase, it prevents the transfer of phosphate from ATP to the threonine and tyrosine residues in the activation loop of ERK2, which is a critical step for its activation by upstream kinases such as MEK1/2.[6] This inhibition leads to a decrease in the levels of phosphorylated ERK2 (p-ERK2) and a subsequent blockade of downstream signaling events that promote cell proliferation and survival.

Data Presentation

Inhibitor Potency

The following table summarizes the reported inhibitory potency of this compound against wild-type and a mutant form of ERK2.

TargetIC50
Erk2 (Wild-Type)5 µM
Erk2 (DS1 mutant)42 nM

Data sourced from publicly available information.

Example: Dose-Dependent Inhibition of p-ERK2

This table provides illustrative data on the expected dose-dependent effect of this compound on p-ERK2 levels in a cancer cell line, as determined by quantitative Western blot analysis. The p-ERK2 signal is normalized to the total ERK2 signal to account for any variations in protein loading.

This compound Concentration (µM)Normalized p-ERK2/Total ERK2 Ratio (Arbitrary Units)% Inhibition of p-ERK2
0 (Vehicle Control)1.000%
0.010.8515%
0.10.6040%
10.2575%
50.0595%
100.0298%

This is example data and the actual results may vary depending on the cell line, experimental conditions, and treatment time.

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic substrates, leading to cellular responses such as proliferation, differentiation, and survival.[7][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Cytoplasmic_Substrates Cytoplasmic Substrates pERK->Cytoplasmic_Substrates pERK_nucleus p-ERK1/2 pERK->pERK_nucleus Translocation ERK2_IN_3 This compound ERK2_IN_3->ERK Inhibition Transcription_Factors Transcription Factors pERK_nucleus->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Figure 1: MAPK/ERK signaling pathway with the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., A549, HCT116, or another suitable cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1%) medium before treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete or serum-free medium to the desired final concentrations.

  • Treatment: Remove the medium from the cells and add the medium containing the desired concentrations of this compound or vehicle (DMSO) control. Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours). The optimal treatment time should be determined empirically.

Protein Lysate Preparation
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blotting Protocol
  • Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% or 12%). Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 5-9 using the anti-total ERK1/2 antibody.[9][10]

Data Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[7]

Experimental Workflow

The following diagram outlines the key steps in the Western blotting workflow for analyzing the effect of this compound on p-ERK levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify normalize Normalize Protein Concentration quantify->normalize sds_page SDS-PAGE normalize->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block pERK_probe Probe with p-ERK Antibody block->pERK_probe secondary_probe1 Probe with Secondary Antibody pERK_probe->secondary_probe1 detect1 Detect p-ERK Signal secondary_probe1->detect1 strip Strip Membrane detect1->strip reblock Re-blocking strip->reblock totalERK_probe Probe with Total ERK Antibody reblock->totalERK_probe secondary_probe2 Probe with Secondary Antibody totalERK_probe->secondary_probe2 detect2 Detect Total ERK Signal secondary_probe2->detect2 densitometry Densitometry detect2->densitometry normalize_signal Normalize p-ERK to Total ERK densitometry->normalize_signal

Figure 2: Western blot experimental workflow for p-ERK analysis.

Troubleshooting

  • No/Weak p-ERK Signal:

    • Ensure that the cells were stimulated appropriately to induce ERK phosphorylation if basal levels are low.

    • Confirm the activity of phosphatase inhibitors in the lysis buffer.

    • Optimize primary antibody concentration and incubation time.

  • High Background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., duration, blocking agent).

    • Use a fresh dilution of the secondary antibody.

  • Inconsistent Results:

    • Ensure equal protein loading by performing a protein quantification assay and normalizing samples.

    • Maintain consistent incubation times and temperatures for all steps.

    • Use fresh buffers and reagents.

Conclusion

This compound is a valuable research tool for investigating the role of the MAPK/ERK signaling pathway in various cellular processes and disease models. The Western blot protocol described in this application note provides a reliable method for assessing the inhibitory activity of this compound on ERK2 phosphorylation. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment duration, is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: ERK2-IN-3 Immunoprecipitation for Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the target engagement of ERK2-IN-3, a small molecule inhibitor of Extracellular signal-regulated kinase 2 (ERK2), using an immunoprecipitation-based kinase assay. The protocol is intended for researchers in cell biology, biochemistry, and drug discovery.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival.[1][2] The effector kinases of this pathway, ERK1 and ERK2, are activated by MEK1 and MEK2 through phosphorylation.[1][3] Once activated, ERK translocates to the nucleus to phosphorylate and regulate a variety of transcription factors.[2] Dysregulation of the ERK pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[1][2]

This compound is a potent and selective inhibitor of ERK2. Evaluating the extent to which this compound binds to its intended target (target engagement) within a cellular context is a crucial step in its preclinical development. This protocol describes a method to determine the target engagement of this compound by immunoprecipitating ERK2 from treated cells and subsequently measuring its kinase activity. A reduction in kinase activity of the immunoprecipitated ERK2 in the presence of the inhibitor is a direct measure of target engagement.

Signaling Pathway

The diagram below illustrates the core components of the ERK signaling pathway.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates Inhibitor This compound Inhibitor->pERK Inhibits

Caption: Simplified diagram of the ERK signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the immunoprecipitation protocol for assessing this compound target engagement.

IP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data Data Analysis A 1. Seed Cells B 2. Treat with this compound (Dose Response) A->B C 3. Stimulate with Growth Factor (e.g., EGF) B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation (IP) with anti-ERK2 Antibody D->E F 6. In Vitro Kinase Assay (e.g., with MBP substrate) E->F G 7. Quantify Phosphorylation F->G H 8. Calculate IC50 for Target Engagement G->H

Caption: Experimental workflow for this compound target engagement.

Detailed Experimental Protocol

This protocol is adapted from established immunoprecipitation and kinase assay procedures.[4][5][6]

A. Solutions and Reagents

ReagentSupplierCatalog #
1X Phosphate Buffered Saline (PBS)Anye.g., #9808
1X Cell Lysis BufferCell Signaling Technology#9803
Protease/Phosphatase Inhibitor CocktailAny-
Phenylmethylsulfonyl fluoride (PMSF)Anye.g., #8553
Protein A/G Magnetic BeadsCell Signaling Technology#73778/#70024
Anti-ERK2 Antibody (for IP)Santa Cruz Biotechnologye.g., C-14
Normal Rabbit/Mouse IgG (Isotype Control)Any-
Kinase Buffer (5X)Cell Signaling Technology#9802
ATP (10 mM)Cell Signaling Technology#9804
Myelin Basic Protein (MBP)Any-
[γ-³²P]ATPPerkinElmer-
3X SDS Sample BufferCell Signaling Technology#7722/#7723

B. Cell Culture and Treatment

  • Seed appropriate cells (e.g., HCT116 or A375) in 10 cm plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

  • Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes to activate the ERK pathway.

C. Cell Lysate Preparation

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Add 0.5 mL of ice-cold 1X Cell Lysis Buffer (supplemented with protease/phosphatase inhibitors and 1 mM PMSF) to each plate and incubate on ice for 5 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice three times for 5 seconds each.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

D. Immunoprecipitation

  • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 200-500 µg of total protein lysate and rotating for 20 minutes at room temperature.

  • Place the tube on a magnetic separation rack and transfer the pre-cleared lysate to a new tube.

  • Add 2-5 µg of anti-ERK2 antibody (or isotype control IgG) to the pre-cleared lysate. Incubate with rotation for 2 hours to overnight at 4°C.

  • Add 20 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and rotate for 20 minutes at room temperature.

  • Pellet the beads using a magnetic separation rack and discard the supernatant.

  • Wash the bead-antibody-protein complex three times with 500 µL of 1X Cell Lysis Buffer.

  • After the final wash, resuspend the beads in 50 µL of 1X Kinase Buffer.

E. In Vitro Kinase Assay

  • Prepare the kinase reaction mixture. For each sample, combine:

    • 50 µL of immunoprecipitated ERK2 beads in Kinase Buffer

    • 10 µL of Myelin Basic Protein (MBP) (1 mg/mL)

    • 10 µL of ATP (10 mM)

    • 1 µL of [γ-³²P]ATP

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding 20 µL of 3X SDS Sample Buffer and heating at 95-100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and expose to autoradiography film or a phosphorimager screen.

F. Data Analysis

  • Quantify the band intensity corresponding to phosphorylated MBP.

  • Normalize the signal to the amount of immunoprecipitated ERK2 (which can be determined by Western blotting a parallel gel).

  • Plot the normalized kinase activity against the concentration of this compound.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the target engagement potency of the compound.

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.

Table 1: ERK2 Kinase Activity Following this compound Treatment

This compound Conc. (nM)Normalized Kinase Activity (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0595

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Table 2: Comparison of Target Engagement EC₅₀ Values for ERK Inhibitors

CompoundTarget Engagement EC₅₀ (IP-Kinase Assay)p-RSK IC₅₀ (Western Blot)Anti-proliferative IC₅₀
This compoundTo be determinedTo be determinedTo be determined
SCH772984~5 nM~4 nM~20 nM
GDC-0994~10 nM~8 nM~50 nM

Note: Data for SCH772984 and GDC-0994 are representative values from the literature for comparative purposes.[7]

Alternative Target Engagement Assays

While the IP-kinase assay is a direct method, other orthogonal assays can validate target engagement.

  • Western Blotting for Downstream Substrates: A reduction in the phosphorylation of direct ERK substrates, such as p90 ribosomal S6 kinase (RSK), is a reliable indicator of ERK1/2 inhibition in cells.[8]

  • NanoBRET™ Target Engagement Assay: This proximity-based assay quantitatively measures compound binding to a target protein in living cells using bioluminescence resonance energy transfer (BRET).[8][9] It offers a high-throughput alternative for measuring inhibitor affinity and residence time.

References

Application Notes and Protocols for ERK2 Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "ERK2-IN-3" could not be identified in publicly available scientific literature. Therefore, these application notes utilize the well-characterized, potent, and selective ERK1/2 inhibitor SCH772984 as a representative compound to provide detailed protocols and data. Researchers should always consult the manufacturer's datasheet for specific information on their compound of interest.

Introduction

The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2] The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components like RAS and BRAF, making it a key target for therapeutic intervention.[3][4]

ERK2, in particular, has been shown to be a significant promoter of cancer cell growth and migration.[5] Small molecule inhibitors that directly target ERK1/2, such as SCH772984, offer a promising strategy to overcome resistance mechanisms associated with inhibitors targeting upstream kinases like BRAF and MEK.[3] These notes provide detailed methodologies for evaluating the efficacy of a representative ERK2 inhibitor in specific cancer cell lines.

Mechanism of Action

ERK inhibitors like SCH772984 are small molecules designed to specifically block the kinase activity of ERK1 and ERK2.[6] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the active, phosphorylated form of ERK.[6] This prevents the transfer of a phosphate group from ATP to downstream ERK substrates, which include a multitude of transcription factors (e.g., ELK1, c-Fos, c-Myc) and cytoplasmic proteins.[7] By blocking this final step in the MAPK cascade, these inhibitors effectively shut down the signaling output that promotes cancer cell proliferation and survival.[6]

Signaling Pathway Diagram

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Downstream_Cytoplasmic Cytoplasmic Substrates ERK->Downstream_Cytoplasmic ERK_nucleus ERK1/2 ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors (e.g., ELK1, c-Myc, FOS) ERK_nucleus->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound (e.g., SCH772984) Inhibitor->ERK Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Serial Dilutions of ERK Inhibitor Incubate1->Treat Incubate2 Incubate 72-96h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Remove Medium & Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze Western_Blot_Workflow Start Seed & Grow Cells in 6-well Plates Treat Pre-treat with ERK Inhibitor Start->Treat Stimulate Stimulate with Growth Factor (e.g., EGF) Treat->Stimulate Lyse Wash with PBS & Lyse Cells Stimulate->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe_pERK Incubate with Primary Ab (p-ERK) Block->Probe_pERK Probe_Sec Incubate with Secondary Ab (HRP) Probe_pERK->Probe_Sec Detect ECL Detection Probe_Sec->Detect Reprobe Strip & Re-probe for Total ERK Detect->Reprobe Analyze Quantify Bands & Calculate p-ERK/Total ERK Reprobe->Analyze

References

Application Notes and Protocols for ERK2-IN-3 in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a critical protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is central to regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of the ERK2 signaling cascade is a hallmark of numerous diseases, particularly cancer, making it a prime therapeutic target.[1][3] ERK2 inhibitors, such as ERK2-IN-3, are small molecules designed to specifically block the activity of the ERK2 protein, thereby disrupting downstream signaling events that promote disease progression.[3]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models of disease, with a focus on cancer xenograft models. Due to the limited availability of in vivo data specifically for this compound, the protocols and quantitative data presented here are based on established methodologies for potent and selective ERK inhibitors with similar mechanisms of action. Researchers should adapt these guidelines based on the specific physicochemical and biological properties of this compound.

Mechanism of Action

ERK2 inhibitors primarily function through competitive inhibition at the ATP-binding site of the ERK2 protein.[3] By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of ERK2 by its upstream kinase, MEK.[3] This blockade halts the propagation of the signaling cascade, leading to the suppression of cellular processes that are aberrantly activated in diseases like cancer.[3] Some inhibitors may also employ allosteric inhibition, binding to a site other than the ATP-binding pocket to induce a conformational change that inactivates the enzyme.[3]

Quantitative Data Summary

Quantitative data for ERK2 inhibitors are crucial for assessing their potency and efficacy. The following tables summarize key in vitro and representative in vivo data for ERK inhibitors.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50Assay TypeReference
This compoundERK2 (Wild-Type)5 µMActivation Loop Phosphorylation[4]
This compoundERK2 (DS1 Mutant)42 nMActivation Loop Phosphorylation[4]

Table 2: Representative In Vivo Data for a Potent ERK Inhibitor

Note: This data is illustrative and based on a representative ERK inhibitor. Empirical determination is required for this compound.

ParameterValueAnimal ModelDetailsReference
Maximum Tolerated Dose (MTD)50 mg/kg (daily, PO)Balb/c miceDoses above 50 mg/kg led to >15% weight loss.[1]
Pharmacokinetics (25 mg/kg, PO)Cmax: 2 µM, Tmax: 2h, T1/2: 6hSprague-Dawley ratsDemonstrates good oral absorption and a moderate half-life.[1]
Pharmacodynamics (25 mg/kg, PO)>80% p-ERK inhibition at 2-8hA375 xenograft miceShows sustained target engagement in the tumor.[1]
Antitumor Efficacy (25 mg/kg, daily, PO)60% Tumor Growth Inhibition (TGI)A375 xenograft miceIndicates significant antitumor activity at a well-tolerated dose.[1]

Signaling Pathway and Experimental Workflow Diagrams

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto ERK_n ERK1/2 ERK->ERK_n ERK2_IN_3 This compound ERK2_IN_3->ERK Substrates_nuc Nuclear Substrates (Transcription Factors) ERK_n->Substrates_nuc Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Animal Study Workflow acclimatization 1. Animal Acclimatization implantation 2. Tumor Cell Implantation acclimatization->implantation randomization 3. Tumor Growth & Randomization implantation->randomization treatment 4. Treatment Administration (this compound or Vehicle) randomization->treatment monitoring 5. Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 6. Study Endpoint & Tissue Collection monitoring->endpoint analysis 7. Data Analysis (Efficacy, PD, Toxicity) endpoint->analysis

Caption: A typical experimental workflow for evaluating this compound in a xenograft mouse model.

Experimental Protocols

The following protocols provide a general framework for in vivo studies. Specific details should be optimized for this compound and the chosen animal model.

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Healthy, age-matched mice (e.g., Balb/c)

  • Animal balance

  • Syringes and oral gavage needles

Procedure:

  • Acclimatize animals for at least one week.

  • Prepare several dose levels of this compound (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control.

  • Randomize mice into treatment groups (n=3-5 per group).

  • Administer the assigned dose daily via oral gavage for 5-7 days.[1]

  • Monitor animals daily for clinical signs of toxicity, including body weight loss, changes in behavior (lethargy, ruffled fur), and food/water intake.

  • The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).[1]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • This compound

  • Vehicle control

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375, HT-29)

  • Sterile PBS or serum-free media

  • Calipers

  • Syringes and oral gavage needles

Procedure:

  • Animal Acclimatization: Allow mice to acclimate for at least one week.[2]

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[2]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[2]

  • Treatment Administration: Prepare the this compound formulation at the predetermined efficacious dose (based on MTD and pilot studies) and the vehicle control fresh daily. Administer the assigned treatment via oral gavage daily for the duration of the study (e.g., 21 days).[5]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[2]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to approved institutional guidelines.[2]

  • Tissue Collection: Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).[2]

Protocol 3: Pharmacodynamic (PD) Analysis

Objective: To confirm target engagement by measuring the inhibition of ERK phosphorylation in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting (p-ERK, total ERK, loading control like GAPDH)

  • Western blotting equipment and reagents

Procedure:

  • Collect tumor tissues at various time points after the final dose of this compound (e.g., 2, 8, 24 hours) from a satellite group of animals.

  • Homogenize the tumor tissue in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine protein concentration.

  • Perform Western blot analysis to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

  • Quantify the band intensities to determine the percentage of p-ERK inhibition relative to the vehicle-treated control group.

Conclusion

The successful application of this compound in animal models of disease requires a systematic approach that includes determining the MTD, evaluating in vivo efficacy, and confirming target engagement through pharmacodynamic studies. The protocols and data presented here provide a foundational framework for these investigations. It is imperative for researchers to conduct compound-specific optimization and adhere to institutional guidelines for animal welfare. Through rigorous preclinical evaluation, the therapeutic potential of this compound can be thoroughly assessed, paving the way for potential clinical development.

References

Application Note: Determining the IC50 Value of ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of ERK2-IN-3, a novel inhibitor of Extracellular signal-regulated kinase 2 (ERK2). The methodologies described herein are essential for characterizing the potency of this compound in both biochemical and cellular contexts. We present a robust in-vitro biochemical assay to measure direct enzymatic inhibition and a cell-based Western blot analysis to assess the inhibitor's efficacy on ERK2 signaling within a cellular environment. These protocols are designed for researchers in oncology, signal transduction, and drug development.

Introduction to ERK2 Signaling

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical serine/threonine protein kinases that function as terminal effectors in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1] The cascade is initiated by extracellular stimuli, such as growth factors, which activate receptor tyrosine kinases and subsequently the small G-protein Ras.[2] Activated Ras recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K).[2] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.[3]

Once activated, ERK1/2 can phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and protein activity to drive cellular responses.[2] Due to its central role in promoting cell proliferation and survival, the hyperactivation of the ERK pathway is a common feature in many human cancers, often driven by mutations in upstream components like Ras or B-Raf.[1][2] Consequently, ERK2 has emerged as a high-priority target for therapeutic intervention.[4] The development of specific ERK2 inhibitors like this compound requires precise and reproducible methods to quantify their inhibitory potential, for which the IC50 value is a key parameter.

Caption: The canonical MAPK/ERK signaling pathway. (Max Width: 760px)

Biochemical IC50 Determination: ADP-Glo™ Kinase Assay

Principle

The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure the activity of a kinase. The assay quantifies the amount of ADP produced during the kinase reaction. First, the ERK2 kinase reaction is performed with ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP). After the reaction, the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Subsequently, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the amount of ADP produced and therefore correlates with ERK2 activity. The IC50 value of this compound is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.

Materials and Reagents
  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound (stock solution in 100% DMSO)

  • ATP (10 mM stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Protocol
  • Compound Dilution: Prepare a serial dilution of this compound. Start with a 10 mM stock in DMSO and perform 1:3 serial dilutions in kinase assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration). Include a DMSO-only control (vehicle control).

  • Reaction Setup: In a 96-well plate, add the components in the following order for a 25 µL reaction volume:

    • 5 µL of diluted this compound or vehicle control.

    • 10 µL of a master mix containing ERK2 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for ERK2, e.g., 10-50 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Normalization: Normalize the data by setting the average luminescence from the vehicle (DMSO) control wells as 100% activity and the luminescence from wells with no enzyme as 0% activity.

  • Dose-Response Curve: Plot the percent inhibition [(1 - (Sample Luminescence / Vehicle Luminescence)) * 100] against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that reduces ERK2 activity by 50%.

ParameterThis compoundControl Inhibitor (SCH772984)
Biochemical IC50 (nM) 8.54.0[5]

Cellular IC50 Determination: Western Blot for Phospho-ERK

Principle

This protocol assesses the ability of this compound to inhibit ERK2 phosphorylation in a cellular context. Cancer cell lines with known MAPK pathway activation (e.g., A375, which harbors a BRAF V600E mutation) are treated with the inhibitor. The pathway is often basally active in such cells, but can be further stimulated with growth factors like EGF after a period of serum starvation.[6] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot. Using antibodies specific for phosphorylated ERK (p-ERK) and total ERK, the ratio of p-ERK to total ERK can be quantified. A decrease in this ratio upon treatment with this compound indicates target engagement and inhibition. The cellular IC50 is the concentration that reduces the p-ERK/total ERK ratio by 50%.

WB_Workflow cluster_workflow Western Blot Workflow for Cellular IC50 A 1. Seed Cells (e.g., A375 in 6-well plates) B 2. Serum Starve (Synchronize cells, ~18h) A->B C 3. Inhibitor Treatment (Serial dilution of this compound, 2h) B->C D 4. Stimulate (Optional) (e.g., EGF for 15 min) C->D E 5. Cell Lysis (Ice-cold RIPA buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE (Separate proteins by size) F->G H 8. Protein Transfer (Transfer to PVDF membrane) G->H I 9. Immunoblotting (Probe with anti-p-ERK & anti-total-ERK) H->I J 10. Detection & Imaging (Chemiluminescence) I->J K 11. Densitometry Analysis (Quantify band intensity) J->K L 12. IC50 Calculation (Plot % inhibition vs. [Inhibitor]) K->L

Caption: Experimental workflow for cellular IC50 determination. (Max Width: 760px)
Materials and Reagents

  • A375 melanoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (stock solution in 100% DMSO)

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Experimental Protocol
  • Cell Culture: Seed A375 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 µM to 0.1 nM) or vehicle control (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL EGF for 15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Data Analysis
  • Densitometry: Quantify the band intensities for p-ERK and total ERK for each lane using software like ImageJ.

  • Normalization: Calculate the ratio of p-ERK to total ERK for each concentration of this compound. Normalize the data by setting the p-ERK/total ERK ratio of the stimulated vehicle control as 100% phosphorylation.

  • Dose-Response Curve and IC50: Plot the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the cellular IC50 value.

ParameterThis compoundControl Inhibitor (Ulixertinib)
Cellular p-ERK IC50 (nM) 35.232.0[7]
Cell Viability IC50 (nM) 150.736.0[7]

Summary and Conclusion

This application note details two robust methods for determining the IC50 of the novel inhibitor, this compound. The ADP-Glo™ biochemical assay provides a direct measure of the inhibitor's potency against the isolated ERK2 enzyme, while the cell-based Western blot analysis confirms its ability to engage the target and inhibit the signaling pathway within a relevant cellular context. The significant difference often observed between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, off-target effects, and cellular ATP concentrations.[8] Together, these protocols provide a comprehensive framework for characterizing the inhibitory activity of this compound, forming a critical step in its preclinical development.

References

Application Notes and Protocols: Optimal Treatment Duration of ERK2-IN-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5][6] Dysregulation of the ERK/MAPK pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][7]

ERK2 inhibitors, such as the hypothetical compound ERK2-IN-3, are small molecules designed to specifically block the activity of the ERK2 protein.[7] They typically function by competing with ATP for binding to the active site of ERK2, thereby preventing its phosphorylation and subsequent activation of downstream targets.[7] The optimal treatment duration of a kinase inhibitor is a critical parameter that can significantly influence experimental outcomes. Insufficient treatment time may not allow for the full biological effect to manifest, while prolonged exposure can lead to off-target effects, cellular stress, or the development of resistance mechanisms.[8]

These application notes provide a comprehensive guide for researchers to determine the optimal treatment duration of this compound in various cell culture models. The protocols outlined below describe a systematic approach to establish the ideal concentration and time course for inhibiting ERK2 activity and observing the desired cellular phenotype.

Mechanism of Action: The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets.[1][2][3] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[2][5] This triggers a series of phosphorylation events, activating the small GTPase Ras, which in turn activates the MAP3K (e.g., Raf), MAP2K (MEK1/2), and finally the MAPK (ERK1/2).[2][3] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[1][5][6]

ERK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream ERK2_IN_3 This compound ERK2_IN_3->ERK Inhibition Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: The ERK/MAPK signaling cascade and the point of intervention for this compound.

Experimental Protocols

Determining the optimal treatment duration for this compound requires a two-step experimental approach: first, a dose-response study to identify the optimal concentration, followed by a time-course experiment to pinpoint the ideal treatment duration.

Protocol 1: Determining the Optimal Concentration (Dose-Response)

This protocol aims to identify the concentration of this compound that effectively inhibits ERK2 signaling without causing significant cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain)

  • Lysis buffer for Western blotting

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM.[9] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for a fixed period. For an initial dose-response experiment, a 24-hour or 48-hour incubation is a reasonable starting point.[9][10]

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using a preferred method (e.g., MTT or MTS assay) according to the manufacturer's instructions.

    • Target Engagement (Western Blot): In a parallel plate, lyse the cells and perform Western blotting to assess the phosphorylation status of ERK1/2. Probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies. This will confirm that the inhibitor is hitting its intended target.

Data Presentation:

Table 1: Dose-Response of this compound on Cell Viability and ERK Phosphorylation

This compound Conc.Cell Viability (%)p-ERK/Total ERK Ratio (relative to control)
Untreated1001.0
Vehicle Control
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM

Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration for subsequent experiments should be the lowest concentration that effectively inhibits ERK phosphorylation without significantly impacting cell viability.

Protocol 2: Determining the Optimal Treatment Duration (Time-Course)

Using the optimal concentration determined in Protocol 1, this experiment will identify the shortest duration of treatment required to achieve the desired biological effect.

Materials:

  • Same as Protocol 1

  • Additional reagents for the specific downstream biological assay (e.g., cell cycle analysis reagents, apoptosis assay kits).

Procedure:

  • Cell Seeding: Seed cells in multiple plates (one for each time point) at an appropriate density.

  • Drug Treatment: Treat the cells with the predetermined optimal concentration of this compound.

  • Time Points: Harvest cells at various time points after treatment. A suggested range could be 0, 2, 4, 8, 12, 24, 48, and 72 hours.[8]

  • Endpoint Analysis:

    • Target Engagement (Western Blot): At each time point, assess the level of phospho-ERK to confirm sustained target inhibition.

    • Downstream Biological Effect: Analyze the desired cellular phenotype at each time point. This could include:

      • Cell Proliferation: Measured by cell counting, BrdU incorporation, or Ki67 staining.

      • Apoptosis: Assessed by Annexin V/PI staining, caspase activity assays, or TUNEL staining.

      • Cell Cycle: Analyzed by flow cytometry after propidium iodide (PI) staining.

      • Gene Expression: Measured by qRT-PCR for known ERK target genes (e.g., c-Fos, c-Jun).

Data Presentation:

Table 2: Time-Course of this compound Treatment on Cellular Phenotypes

Time (hours)p-ERK/Total ERK Ratio (relative to T0)Cell Proliferation (% of control)Apoptosis (% of total cells)% Cells in G1/S/G2-M
01.0100
2
4
8
12
24
48
72

The optimal treatment duration is the earliest time point at which the desired biological effect reaches a plateau or its maximum.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for determining the optimal treatment duration and the logical relationship between concentration, time, and cellular response.

Experimental_Workflow Start Start Dose_Response Protocol 1: Dose-Response Experiment Start->Dose_Response Analyze_DR Analyze Viability (IC50) & p-ERK Inhibition (EC50) Dose_Response->Analyze_DR Select_Conc Select Optimal Concentration Analyze_DR->Select_Conc Time_Course Protocol 2: Time-Course Experiment Select_Conc->Time_Course Analyze_TC Analyze Downstream Biological Effect Time_Course->Analyze_TC Select_Time Determine Optimal Treatment Duration Analyze_TC->Select_Time End End Select_Time->End

Caption: Workflow for determining the optimal treatment duration of this compound.

Logical_Relationship Concentration This compound Concentration Target_Inhibition ERK2 Inhibition (p-ERK levels) Concentration->Target_Inhibition Toxicity Off-Target Effects/ Cytotoxicity Concentration->Toxicity Time Treatment Duration Time->Target_Inhibition Time->Toxicity Cellular_Response Biological Response (e.g., Apoptosis, Proliferation) Target_Inhibition->Cellular_Response

Caption: Relationship between drug concentration, treatment time, and cellular outcome.

Troubleshooting and Considerations

  • Vehicle Effects: Always include a vehicle control to account for any effects of the solvent used to dissolve this compound.[8]

  • Cell Line Specificity: The optimal concentration and treatment duration will likely vary between different cell lines. It is crucial to perform these optimization experiments for each new cell line.[11]

  • Drug Stability: Ensure that this compound is stable in culture medium for the duration of the longest time point. If not, the medium may need to be replaced with fresh inhibitor during the experiment.[8]

  • Reversibility: For some experiments, it may be necessary to determine if the effects of this compound are reversible upon washout of the compound.

  • Long-Term Studies: For studies longer than 72 hours, consider the possibility of cellular adaptation or the development of resistance, which may be indicated by a rebound in ERK phosphorylation.

By following these detailed protocols and considering the key variables, researchers can confidently establish the optimal treatment duration for this compound in their specific cell culture system, leading to more robust and reproducible experimental results.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, survival, and migration. As a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, the ERK pathway is frequently dysregulated in a multitude of human cancers, rendering it a prime target for therapeutic intervention. ERK2, a key isoform, is often implicated in tumor progression and the development of resistance to anti-cancer therapies.

ERK2-IN-3 is an ATP-competitive inhibitor of ERK2. It exhibits selectivity for ERK2 and has been characterized by its differential inhibition of wild-type and engineered drug-sensitive mutant forms of the enzyme. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate mechanisms of drug resistance. Due to the limited availability of specific published protocols for this compound in the context of drug resistance studies, the following experimental methodologies are based on established protocols for other well-characterized ERK inhibitors, such as SCH772984 and VX-11e, and should be adapted and optimized for your specific experimental system.

Mechanism of Action of ERK2 Inhibitors

ERK2 inhibitors, including this compound, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ERK2 enzyme, preventing the transfer of a phosphate group from ATP to downstream substrates. This action blocks the phosphorylation cascade, thereby inhibiting the cellular processes driven by ERK signaling. The activation of the MAPK/ERK pathway is a sequential phosphorylation cascade, and by targeting the final kinase, ERK2, these inhibitors can effectively shut down the pathway's output, even in the presence of upstream mutations (e.g., in BRAF or RAS) that lead to constitutive pathway activation.

Mechanisms of Resistance to ERK Inhibition

Despite the promise of ERK inhibitors, cancer cells can develop resistance through various mechanisms, including:

  • On-target mutations: Alterations in the ERK2 gene can lead to a modified protein structure that reduces the binding affinity of the inhibitor.

  • Gene amplification: Increased copy number of the MAPK1 gene (encoding ERK2) can lead to overexpression of the ERK2 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[1]

  • Activation of bypass pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the blockade of ERK signaling and maintain cell proliferation and survival.[1]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activity of RTKs like EGFR or ERBB2 can lead to enhanced signaling through parallel pathways, compensating for ERK inhibition.[2]

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant ERK inhibitors.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC50Reference
This compoundErk2WT5 µM[3]
This compoundErk2DS1 (drug-sensitive mutant)42 nM[3]

Table 2: Comparative Inhibitory Activities of Other ERK Inhibitors

InhibitorTarget(s)IC50 (Cell-free)Cell LineIC50 (Cell-based)Reference
SCH772984ERK1, ERK24 nM (ERK1), 1 nM (ERK2)HT29Not specified[2][4]
VX-11eERK2Ki < 2 nMHT2948 nM[2]
Ulixertinib (BVD-523)ERK1, ERK2Not specifiedA549400 nM[5]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., BRAF or RAS mutant cell line)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of ERK Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of ERK and its downstream targets (e.g., RSK).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Growth factors (e.g., EGF, FGF) for stimulation (optional)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if assessing pathway activation. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours. If applicable, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like GAPDH or β-actin.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ERK2.

Materials:

  • Recombinant active ERK2 protein

  • Kinase assay buffer

  • Myelin Basic Protein (MBP) or other ERK2 substrate

  • ATP (including radiolabeled [γ-32P]ATP or a system for non-radioactive detection)

  • This compound

  • DMSO (vehicle control)

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant ERK2, and the substrate (e.g., MBP).

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes and incubate for a short period (e.g., 10 minutes) at 30°C to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-32P]ATP).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution.

  • Washing (for radioactive assay): Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Detection: Quantify the amount of phosphorylated substrate using a scintillation counter or the appropriate detection method for the non-radioactive assay.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Downstream Downstream Substrates ERK->Downstream phosphorylates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation ERK2_IN_3 This compound ERK2_IN_3->ERK inhibits

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with this compound (serial dilutions) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add MTT/MTS reagent Incubate->AddReagent Incubate2 Incubate (1-4 hours) AddReagent->Incubate2 Measure Measure absorbance Incubate2->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT/MTS assay.

Logical Relationship of Drug Resistance Mechanisms

Resistance_Mechanisms ERK_Inhibition This compound Inhibition of ERK2 Resistance Drug Resistance ERK_Inhibition->Resistance can lead to OnTarget On-Target Mutations (e.g., in ERK2) Resistance->OnTarget is caused by GeneAmp ERK2 Gene Amplification Resistance->GeneAmp is caused by Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Resistance->Bypass is caused by RTK_Up RTK Upregulation (e.g., EGFR) Resistance->RTK_Up is caused by

Caption: Key mechanisms leading to resistance against ERK inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of ERK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify and characterize inhibitors of Extracellular signal-regulated kinase 2 (ERK2). While the initial request specified ERK2-IN-3, publicly available information on this specific compound is limited. Therefore, these protocols will focus on the well-characterized and potent ERK1/2 inhibitor, SCH772984 , as a representative tool compound. The principles and methods described herein are broadly applicable to other ERK2 inhibitors.

Introduction to ERK2 Signaling

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[2][3] The canonical ERK1/2 pathway is activated by a variety of extracellular signals, such as growth factors and cytokines, which trigger a phosphorylation cascade involving RAS, RAF, and MEK, ultimately leading to the activation of ERK1/2.[2][4] Dysregulation of the ERK pathway is a frequent driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention.[5][6][7]

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Substrates_cyto Cytoplasmic Substrates pERK1_2->Substrates_cyto Phosphorylates pERK1_2_nuc p-ERK1/2 pERK1_2->pERK1_2_nuc Translocates Transcription_Factors Transcription Factors pERK1_2_nuc->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates SCH772984 SCH772984 (ERK Inhibitor) SCH772984->ERK1_2 Prevents Activation SCH772984->pERK1_2 Inhibits Kinase Activity

Quantitative Data Summary of Representative ERK2 Inhibitors

The following table summarizes the biochemical and cellular potencies of several well-characterized ERK1/2 inhibitors. This data provides a comparative baseline for hit validation and lead optimization efforts.

InhibitorTarget(s)IC50 (ERK1, nM)IC50 (ERK2, nM)Cellular Assay IC50 (pRSK, A375 cells, nM)Reference(s)
SCH772984 ERK1, ERK241<500[8][9]
Ulixertinib (BVD-523) ERK1, ERK2<0.3 (for ERK2)<0.3140[8][10][11]
Ravoxertinib (GDC-0994) ERK1, ERK21.10.3140[8][12][13]
This compound ERK2wt, ERK2DS1-5000 (wt), 42 (DS1)-[14]

Experimental Protocols

Biochemical HTS Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent, homogeneous assay for measuring ERK2 kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][15][16][17][18] It is suitable for automated HTS and inhibitor profiling.

ADP_Glo_Workflow Start Start Dispense_Inhibitor Dispense Test Compound/ SCH772984 (1 µL) Start->Dispense_Inhibitor Dispense_Enzyme Add ERK2 Enzyme (2 µL) Dispense_Inhibitor->Dispense_Enzyme Incubate_1 Incubate (e.g., 20 min, RT) Dispense_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix (2 µL) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (e.g., 60 min, RT) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (5 µL) Incubate_2->Add_ADP_Glo_Reagent Incubate_3 Incubate (40 min, RT) Add_ADP_Glo_Reagent->Incubate_3 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (10 µL) Incubate_3->Add_Kinase_Detection_Reagent Incubate_4 Incubate (30 min, RT) Add_Kinase_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Materials:

  • Active ERK2 enzyme (recombinant)

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Erktide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[15]

  • SCH772984 (or other inhibitors) dissolved in DMSO

  • 384-well low-volume white assay plates

  • Luminometer

Methodology:

  • Compound Plating: Dispense 1 µL of test compounds or controls (e.g., SCH772984, DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted active ERK2 enzyme in kinase buffer to each well.

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., 16 µM Erktide and 120 µM ATP in kinase buffer) to each well to start the kinase reaction.[10]

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the ERK2 kinase activity.

Cellular HTS Assay: AlphaScreen® SureFire® Phospho-ERK1/2 Assay

This protocol details a homogeneous, cell-based immunoassay to quantify the phosphorylation of endogenous ERK1/2 in response to cellular stimuli.[2][19][20][21][22] It is a proximity-based assay that is well-suited for HTS.

AlphaScreen_Workflow Start Start Seed_Cells Seed Cells in 96- or 384-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Serum_Starve Serum Starve Cells (e.g., 2-4 hours) Incubate_Overnight->Serum_Starve Add_Inhibitor Add Test Compound/ SCH772984 Serum_Starve->Add_Inhibitor Incubate_Inhibitor Incubate (e.g., 60 min) Add_Inhibitor->Incubate_Inhibitor Add_Agonist Add Agonist (e.g., EGF) to Stimulate Pathway Incubate_Inhibitor->Add_Agonist Incubate_Agonist Incubate (e.g., 5-10 min) Add_Agonist->Incubate_Agonist Lyse_Cells Lyse Cells with Lysis Buffer Incubate_Agonist->Lyse_Cells Transfer_Lysate Transfer Lysate to ProxiPlate Lyse_Cells->Transfer_Lysate Add_Beads Add Acceptor and Donor Bead Mix Transfer_Lysate->Add_Beads Incubate_Beads Incubate (2 hours, dark) Add_Beads->Incubate_Beads Read_Signal Read AlphaScreen Signal Incubate_Beads->Read_Signal End End Read_Signal->End

Materials:

  • Adherent cell line with a responsive ERK pathway (e.g., A375, HeLa)

  • Cell culture medium and serum

  • AlphaScreen® SureFire® p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

  • Growth factor agonist (e.g., EGF)

  • SCH772984 (or other inhibitors) dissolved in DMSO

  • 96- or 384-well tissue culture-treated plates

  • 384-well white ProxiPlates (PerkinElmer)

  • AlphaScreen-capable plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and incubate overnight.

  • Serum Starvation: To reduce basal p-ERK levels, replace the culture medium with serum-free medium and incubate for 2-4 hours.[22]

  • Compound Treatment: Add test compounds or controls (e.g., a dilution series of SCH772984) to the cells and incubate for 1 hour.

  • Cell Stimulation: Add a pre-determined EC80 concentration of a growth factor agonist (e.g., EGF) to all wells except the unstimulated controls. Incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add the SureFire® Lysis Buffer to each well. Agitate on a plate shaker for 10-15 minutes.

  • Assay Assembly: Transfer the cell lysate to a 384-well ProxiPlate. Add a mixture of activated Acceptor beads and Donor beads as per the kit protocol.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of ERK phosphorylation.

Cellular HTS Assay: Cell-Based Phospho-ERK ELISA

This protocol describes a cell-based ELISA for the quantitative determination of ERK1/2 phosphorylation in whole cells, which is amenable to HTS.[23][24][25][26][27]

Cell_ELISA_Workflow Start Start Seed_and_Treat Seed, Serum Starve, and Treat Cells with Inhibitor and Agonist (as in AlphaScreen) Start->Seed_and_Treat Fix_Cells Fix Cells (e.g., 4% Formaldehyde) Seed_and_Treat->Fix_Cells Permeabilize_Quench Permeabilize and Quench Endogenous Peroxidases Fix_Cells->Permeabilize_Quench Block Block with Blocking Buffer Permeabilize_Quench->Block Add_Primary_Ab Incubate with Primary Antibody (anti-p-ERK) Block->Add_Primary_Ab Wash_1 Wash Add_Primary_Ab->Wash_1 Add_Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Wash_2 Wash Add_Secondary_Ab->Wash_2 Add_Substrate Add TMB or other HRP Substrate Wash_2->Add_Substrate Incubate_Substrate Incubate in Dark Add_Substrate->Incubate_Substrate Add_Stop_Solution Add Stop Solution Incubate_Substrate->Add_Stop_Solution Read_Absorbance Read Absorbance Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Materials:

  • Cell line, culture reagents, inhibitor, and agonist as described for the AlphaScreen assay

  • 96-well tissue culture-treated plates (clear bottom)

  • Formaldehyde

  • Quenching solution (e.g., H2O2 in wash buffer)

  • Permeabilization buffer (e.g., Triton X-100 or methanol)

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS)

  • Primary antibody against phospho-ERK1/2 (pT202/Y204)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Wash buffer (e.g., PBS with Tween-20)

  • Absorbance microplate reader

Methodology:

  • Cell Culture and Treatment: Seed, serum starve, and treat cells with inhibitors and agonist in a 96-well plate as described in steps 1-4 of the AlphaScreen protocol.

  • Fixation: Remove the medium and fix the cells by adding a formaldehyde solution for 20 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the wells three times with wash buffer.

  • Quenching and Permeabilization: Add quenching solution for 20 minutes to block endogenous peroxidase activity. Wash, then add permeabilization buffer to allow antibody access to intracellular proteins.

  • Blocking: Wash the wells and add blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-p-ERK antibody diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add the HRP-conjugated secondary antibody and incubate for 1-2 hours at room temperature.

  • Detection: Wash the wells five times. Add TMB substrate and incubate until sufficient color development. Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of ERK phosphorylation. For normalization, total ERK levels can be measured in parallel wells using a total ERK antibody.

Conclusion

The protocols outlined in these application notes provide robust and scalable methods for the high-throughput screening and characterization of ERK2 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and cell-permeable compounds that modulate the ERK signaling pathway, paving the way for the development of novel therapeutics.

References

Co-crystallization Protocol for ERK2-IN-3 with ERK2 Protein: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the co-crystallization of the human Extracellular signal-regulated kinase 2 (ERK2) protein with its inhibitor, ERK2-IN-3. Successful co-crystallization is a critical step in structure-based drug design, enabling the visualization of the precise binding mode of an inhibitor within the protein's active site. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective drug candidates. The following sections detail the necessary reagents, equipment, and step-by-step procedures for protein expression and purification, preparation of the inhibitor, setting up co-crystallization trials, and a brief overview of crystal harvesting and data collection.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly ERK2, attractive targets for therapeutic intervention. This compound is an inhibitor of ERK2 that has been shown to inhibit the phosphorylation of the activation loop of both wild-type ERK2 (Erk2WT) and a mutant form (Erk2DS1).[2] Elucidating the three-dimensional structure of the this compound complex through X-ray crystallography can provide atomic-level insights into its inhibitory mechanism, paving the way for the development of next-generation cancer therapeutics.

Signaling Pathway

The ERK2 signaling cascade is a well-characterized pathway initiated by extracellular signals that activate receptor tyrosine kinases. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2, the upstream kinases of ERK1/2. Finally, activated MEK1/2 phosphorylates ERK2 on threonine and tyrosine residues within its activation loop, leading to its full activation and the subsequent phosphorylation of a plethora of cytoplasmic and nuclear substrates.

ERK2_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK1/2 raf->mek phosphorylates erk2 ERK2 mek->erk2 phosphorylates substrates Cytoplasmic & Nuclear Substrates erk2->substrates phosphorylates erk2_in_3 This compound erk2_in_3->erk2 inhibits cellular_response Cellular Response (Proliferation, Survival, etc.) substrates->cellular_response

Caption: Simplified ERK2 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with ERK2. This information is critical for designing the co-crystallization experiments, particularly for determining the appropriate inhibitor concentration.

ParameterValueSpeciesNotesReference
IC50 (Erk2WT) 5 µMHumanInhibition of activation loop phosphorylation.[2]
IC50 (Erk2DS1) 42 nMHumanInhibition of activation loop phosphorylation.[2]
Solubility 10 mM in DMSO-Stock solution preparation.[2]

Experimental Protocols

ERK2 Protein Expression and Purification

This protocol is adapted from established methods for expressing and purifying human ERK2 from E. coli.

a. Expression:

  • Transform E. coli BL21(DE3) cells with a plasmid encoding for N-terminally His-tagged human ERK2.

  • Inoculate a 50 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate 4 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture for an additional 16-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until needed.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column (GE Healthcare).

  • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).

  • Elute the His-tagged ERK2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

  • (Optional but recommended) Cleave the His-tag by incubating the eluted protein with TEV protease overnight at 4°C during dialysis against a low-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • To remove the cleaved His-tag and any remaining uncleaved protein, pass the dialyzed sample through the Ni-NTA column again and collect the flow-through.

  • Further purify the protein by anion exchange chromatography (e.g., HiTrap Q column, GE Healthcare) using a linear salt gradient.

  • As a final polishing step, perform size-exclusion chromatography (e.g., Superdex 200 column, GE Healthcare) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Concentrate the purified ERK2 protein to 5-10 mg/mL using a centrifugal concentrator.

  • Assess the purity of the protein by SDS-PAGE. The protein should be >95% pure.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Preparation of this compound Inhibitor Stock
  • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Co-crystallization of ERK2 with this compound

The hanging drop vapor diffusion method is a commonly used technique for protein crystallization.

a. Preparation of the Protein-Inhibitor Complex:

  • Thaw an aliquot of purified ERK2 protein on ice.

  • Dilute the 10 mM this compound stock solution in the protein crystallization buffer to an intermediate concentration (e.g., 1 mM).

  • Incubate the ERK2 protein (at a final concentration of ~5 mg/mL) with a 3 to 5-fold molar excess of this compound. The final DMSO concentration in the protein solution should be kept below 5% (v/v) to minimize its effect on crystallization.

  • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • (Optional) Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.

b. Setting up Crystallization Plates:

  • Use a 96-well crystallization plate with a reservoir for the precipitant solution.

  • Pipette 80-100 µL of various crystallization screen conditions into the reservoir wells. Commercially available screens (e.g., from Hampton Research, Qiagen) covering a wide range of pH, precipitants (e.g., PEGs, salts), and additives are recommended for initial screening.

  • On a siliconized cover slip, mix 1 µL of the this compound complex with 1 µL of the reservoir solution.

  • Invert the cover slip and seal the reservoir well.

  • Incubate the plates at a constant temperature (e.g., 20°C or 4°C).

  • Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.

c. Optimization of Initial Hits:

Once initial crystal hits are identified, further optimization will be required to obtain diffraction-quality crystals. This involves systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and additives.

Experimental Workflow

The following diagram illustrates the overall workflow for the co-crystallization of ERK2 with this compound.

Co_Crystallization_Workflow expression ERK2 Expression in E. coli purification ERK2 Purification (Affinity, IEX, SEC) expression->purification complex_formation Complex Formation (ERK2 + this compound) purification->complex_formation inhibitor_prep This compound Stock Preparation (10 mM in DMSO) inhibitor_prep->complex_formation crystallization_setup Crystallization Setup (Hanging Drop Vapor Diffusion) complex_formation->crystallization_setup crystal_growth Crystal Growth & Optimization crystallization_setup->crystal_growth data_collection Crystal Harvesting, Cryo-protection & X-ray Data Collection crystal_growth->data_collection structure_determination Structure Determination & Analysis data_collection->structure_determination

Caption: Co-crystallization Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the co-crystallization of ERK2 with its inhibitor, this compound. By following these guidelines, researchers can increase the likelihood of obtaining high-quality crystals suitable for X-ray diffraction analysis. The resulting structural information will be instrumental in advancing our understanding of ERK2 inhibition and will serve as a valuable tool for the development of novel cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the ERK2 inhibitor, ERK2-IN-3, in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: Like many small molecule kinase inhibitors, this compound is a lipophilic compound. This property is advantageous for cell permeability and binding to the hydrophobic ATP-binding pocket of the ERK2 kinase. However, this lipophilicity inherently leads to low solubility in aqueous solutions.

Q2: My this compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "crashing out." this compound is readily soluble in a strong organic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the solvent environment abruptly changes polarity. The aqueous buffer cannot maintain the inhibitor in solution at the desired concentration, causing it to precipitate. It is crucial to keep the final DMSO concentration in your assay as low as possible (ideally below 1%) to minimize this effect, though even this may not be sufficient for highly insoluble compounds.

Q3: Can I heat or sonicate the aqueous buffer to dissolve this compound?

A3: Gentle heating and sonication can be effective methods to aid in the dissolution of this compound. These techniques provide the energy needed to break down compound aggregates and facilitate solvation. However, it is critical to be cautious with heat, as prolonged exposure to high temperatures can degrade the compound. Always check the compound's stability at elevated temperatures. Sonication is generally a safer option.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, follow this troubleshooting guide.

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

This is the most common challenge. The following step-by-step approach can help you systematically find a solution.

Experimental Protocol: pH Optimization

  • Prepare a series of buffers: Prepare your desired buffer (e.g., phosphate, Tris) at a range of pH values (e.g., pH 5.0, 6.0, 6.8, 7.4).

  • Solubility Test: Add a small, known amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet any undissolved compound.

  • Quantify: Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Determine Optimal pH: The pH that yields the highest concentration of dissolved this compound is the optimal pH for your experiments.

If pH adjustment is insufficient, the use of a water-miscible organic co-solvent can increase the solubility of lipophilic compounds.

Experimental Protocol: Co-solvent Formulation

For a target concentration of 1 mg/mL, the following formulation has been suggested for a similar ERK1/2 inhibitor and can be used as a starting point[1]:

  • Prepare a stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare the co-solvent vehicle by mixing the components in the specified ratios.

  • Add the DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration.

  • Vortex thoroughly. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution[1].

Co-solvent System Composition Achievable Solubility Reference
PEG300/Tween-8010% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL[1]
Corn Oil10% DMSO, 90% Corn Oil≥ 1 mg/mL[1]

Note: Always verify the compatibility of any co-solvent with your specific experimental assay, as high concentrations of organic solvents can interfere with biological systems.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.

Experimental Protocol: Cyclodextrin Formulation

A common and effective cyclodextrin for enhancing the solubility of kinase inhibitors is Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in 100% DMSO.

  • Add the DMSO stock to the SBE-β-CD solution to achieve the final desired concentration. The suggested ratio is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution[1].

  • Vortex thoroughly to ensure the formation of the inclusion complex.

| Cyclodextrin System | Composition | Achievable Solubility | Reference | | :--- | :--- | :--- | :--- | | SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL |[1] |

Issue 2: Inability to Achieve Desired Stock Concentration in DMSO

While datasheets indicate good solubility in DMSO (e.g., 10 mM)[2], you may encounter difficulties with higher concentrations or with particular batches of the compound.

Troubleshooting Steps:

  • Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break up aggregates and facilitate dissolution.

  • Gentle Heating: Warm the solution gently (e.g., 37°C) while vortexing. Avoid excessive heat to prevent degradation.

  • Alternative Organic Solvents: If DMSO is not effective or is incompatible with your experiment, consider other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). Always confirm solvent compatibility with your assay.

Visualizing Experimental Workflows and Pathways

To further clarify the concepts and procedures discussed, the following diagrams illustrate the relevant pathways and workflows.

ERK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Transcription_Factors Transcription Factors ERK2->Transcription_Factors ERK2_IN_3 This compound ERK2_IN_3->ERK2 Inhibits Proliferation_Survival Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Solubility_Troubleshooting_Workflow pH_Adjustment Step 1: pH Adjustment (e.g., pH 5.0-7.4) Check_Solubility1 Solubility Improved? pH_Adjustment->Check_Solubility1 Co_solvents Step 2: Use Co-solvents (e.g., PEG300, Tween-80) Check_Solubility1->Co_solvents No Success Proceed with Experiment Check_Solubility1->Success Yes Check_Solubility2 Solubility Improved? Co_solvents->Check_Solubility2 Cyclodextrins Step 3: Cyclodextrin Complexation (e.g., SBE-β-CD) Check_Solubility2->Cyclodextrins No Check_Solubility2->Success Yes Check_Solubility3 Solubility Improved? Cyclodextrins->Check_Solubility3 Check_Solubility3->Success Yes Contact_Support Contact Technical Support Check_Solubility3->Contact_Support No

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Caption: Mechanism of solubility enhancement using cyclodextrin complexation.

References

Troubleshooting inconsistent results in ERK2-IN-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with the ERK2 inhibitor, ERK2-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of Extracellular signal-regulated kinase 2 (ERK2).[1] ERK2 is a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like growth, differentiation, and survival. Dysregulation of this pathway is common in many cancers.[2][3] this compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of ERK2, preventing its phosphorylation and subsequent activation. This blockage disrupts the downstream signaling that promotes cell proliferation.

Q2: I am not observing the expected inhibition of ERK phosphorylation (p-ERK) in my Western blot. What are the possible reasons?

A2: Several factors could contribute to this issue:

  • Inhibitor Integrity: Ensure your this compound stock solution is fresh and has been stored correctly. Small molecule inhibitors can degrade over time.

  • Inhibitor Concentration: The optimal concentration can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell system.

  • Pathway Activation: Confirm that the ERK pathway is robustly activated in your experimental setup. If you are using a stimulation model (e.g., with EGF or FGF), ensure the stimulus is potent enough to produce a strong, detectable p-ERK signal.

  • Treatment Duration: The inhibitor may require a sufficient pre-incubation period to enter the cells and bind to its target. An optimization of the pre-treatment time may be necessary.

  • Cellular Conditions: Cell confluency can impact signaling pathways. Ensure you are consistent with cell seeding densities and treatment confluency.

  • Technical Issues with Western Blot: Verify your antibodies are specific and working correctly. Always include positive and negative controls. Ensure that phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of ERK.

Q3: My results with this compound are inconsistent across different experiments. What could be the cause of this variability?

A3: Inconsistency in results can stem from several sources:

  • Cell Line-Specific Effects: Different cell lines can have varying sensitivities to this compound due to differences in their genetic background, such as mutations in upstream pathway components like RAS or RAF.

  • Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that can lead to unexpected biological responses and variability in results. A thorough characterization in your specific model system is recommended.

  • Experimental Protocol Variations: Minor variations in experimental conditions, such as incubation times, reagent concentrations, or cell passage number, can lead to significant differences in outcomes. Maintaining strict consistency in your protocols is crucial.

  • Feedback Mechanisms: Inhibition of ERK can sometimes lead to the activation of feedback loops that reactivate the pathway or other compensatory signaling pathways.

Q4: What are the known IC50 values for this compound?

A4: The reported IC50 values for this compound demonstrate its potency in inhibiting ERK2 activation loop phosphorylation. It is important to note that these values are from in vitro assays and may differ in cellular experiments.

TargetIC50
Erk2WT (Wild-Type)5 µM
Erk2DS1 (Mutant)42 nM

Data from Immunomart.[1]

Troubleshooting Guide

If the FAQs do not resolve your issues, follow this systematic guide to troubleshoot your experiments.

Diagram: Troubleshooting Flowchart for Inconsistent this compound Results

troubleshooting_flowchart cluster_inhibitor Inhibitor Checks cluster_protocol Protocol Review cluster_pathway Pathway Validation cluster_cell_line Cell Line Assessment start Inconsistent Results with this compound check_inhibitor Step 1: Verify Inhibitor Integrity start->check_inhibitor check_protocol Step 2: Review Experimental Protocol check_inhibitor->check_protocol Inhibitor OK inhibitor_fresh Prepare fresh stock check_inhibitor->inhibitor_fresh check_pathway Step 3: Validate Pathway Activation check_protocol->check_pathway Protocol Consistent protocol_dose Perform dose-response check_protocol->protocol_dose check_cell_line Step 4: Assess Cell Line-Specific Factors check_pathway->check_cell_line Pathway Activation Confirmed pathway_stimulus Confirm stimulus activity check_pathway->pathway_stimulus solution Consistent Results check_cell_line->solution Factors Considered cell_line_ic50 Determine cell-specific IC50 check_cell_line->cell_line_ic50 inhibitor_storage Check storage conditions inhibitor_fresh->inhibitor_storage protocol_time Optimize incubation time protocol_dose->protocol_time protocol_density Standardize cell density protocol_time->protocol_density pathway_controls Use positive/negative controls pathway_stimulus->pathway_controls cell_line_off_target Consider off-target effects cell_line_ic50->cell_line_off_target

Caption: Troubleshooting flowchart for this compound experiments.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Detection
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • If applicable, serum-starve cells for 12-24 hours to reduce basal p-ERK levels.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., EGF, FGF) for a time known to induce peak ERK phosphorylation (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total ERK1/2 as a loading control.

Protocol 2: In Vitro Kinase Assay
  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • In a 384-well plate, add 1 µl of this compound (or DMSO vehicle control) at various concentrations.

    • Add 2 µl of recombinant active ERK2 enzyme.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mix (e.g., myelin basic protein and ATP).

  • Incubation:

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Detection (using a commercial ADP-Glo™ assay as an example):

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

Diagram: MAPK/ERK Signaling Pathway and this compound Inhibition

mapk_pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Diagram: General Experimental Workflow for Testing this compound

experimental_workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture treatment Inhibitor (this compound) Pre-treatment cell_culture->treatment stimulation Pathway Stimulation (e.g., EGF) treatment->stimulation lysis Cell Lysis stimulation->lysis analysis Downstream Analysis (Western Blot, Viability Assay, etc.) lysis->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound.

References

Technical Support Center: Optimizing ERK2-IN-3 Working Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of ERK2-IN--3 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ERK2-IN-3 and how does it work?

A1: this compound is a small molecule inhibitor of Extracellular signal-regulated kinase 2 (ERK2).[1] ERK2 is a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like growth, differentiation, and survival.[2] Dysregulation of the ERK pathway is implicated in many diseases, particularly cancer.[3][4] this compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of ERK2, preventing the phosphorylation and subsequent activation of the kinase.[1][5] This blockage disrupts downstream signaling events that promote cell proliferation.[5]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on its biochemical potency and data from other ATP-competitive ERK inhibitors, a good starting point for a dose-response experiment would be a broad range from 100 nM to 50 µM .

It is important to note that the reported IC50 values for this compound are from biochemical assays measuring the inhibition of ERK2 activation loop phosphorylation.[1] The IC50 for the wild-type ERK2 (Erk2WT) is 5 µM, while for a conformationally selected form (Erk2DS1), it is 42 nM.[1] Cellular assays typically require higher concentrations of inhibitors compared to biochemical assays due to factors such as cell membrane permeability and the high intracellular concentration of ATP, which competes with the inhibitor.[6]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest inhibitor concentration) in your experiments.

Q4: What are the essential controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known activator of the ERK pathway (e.g., EGF, FGF, or PMA) to ensure your assay can detect pathway activation. You can also use another well-characterized ERK inhibitor as a positive control for inhibition.

  • Negative Control (Optional): A structurally similar but inactive compound, if available, to help identify potential off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of ERK signaling observed. Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Incorrect assessment of ERK activity. Verify your method for measuring ERK activity (e.g., Western blot for phospho-ERK, kinase activity assay). Ensure antibodies are specific and working correctly.
Inhibitor degradation. Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles.
Cell line is resistant to ERK inhibition. Some cell lines may have compensatory signaling pathways. Consider using a different cell line or combining this compound with other inhibitors.
High levels of cell death observed. Inhibitor concentration is too high, leading to cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your signaling experiments.
Off-target effects. At high concentrations, small molecule inhibitors can have off-target effects. Try to use the lowest effective concentration.
Inconsistent or variable results. Inconsistent cell seeding density. Ensure a uniform number of cells are seeded in each well.
Variability in inhibitor dilution. Prepare fresh dilutions for each experiment and ensure accurate pipetting.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for treatment groups, or ensure proper humidification of the incubator to minimize evaporation.
Cell passage number. Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culture.

Quantitative Data Summary

Parameter Value Reference
IC50 (Erk2WT phosphorylation) 5 µM[1]
IC50 (Erk2DS1 phosphorylation) 42 nM[1]
Solubility 10 mM in DMSO[1]
Molecular Formula C26H21F3N4O[1]
Molecular Weight 462.47 g/mol [1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Pathway activator (e.g., EGF, PMA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, and a suitable secondary antibody.

  • Western blot reagents and equipment.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal ERK activity, you can serum-starve the cells for 4-24 hours in a low-serum or serum-free medium before treatment.[7]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 (vehicle control), 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 1-2 hours).

  • Pathway Activation: Add a known activator of the ERK pathway (e.g., 100 ng/mL EGF) to all wells (except for the unstimulated control) and incubate for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against phospho-ERK1/2.

    • After incubation with a secondary antibody, visualize the bands.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol outlines how to determine the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations to the wells and include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

ERK_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors ERK2_IN_3 This compound ERK2_IN_3->ERK Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Nucleus Nucleus

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Plan Experiment dose_response 1. Initial Dose-Response (e.g., 100 nM - 50 µM) start->dose_response assess_pERK 2. Assess p-ERK Inhibition (Western Blot or other method) dose_response->assess_pERK cytotoxicity 3. Assess Cytotoxicity (MTT Assay) dose_response->cytotoxicity analyze 4. Analyze Data & Determine IC50 and CC50 assess_pERK->analyze cytotoxicity->analyze select_conc 5. Select Optimal Working Concentration(s) analyze->select_conc definitive_exp 6. Perform Definitive Experiments select_conc->definitive_exp end End definitive_exp->end

Caption: Experimental workflow for optimizing this compound working concentration.

References

Technical Support Center: Identifying and Mitigating ERK2-IN-3 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of ERK2-IN-3, a selective inhibitor of ERK2. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that specifically targets the ATP-binding pocket of Extracellular signal-regulated kinase 2 (ERK2).[1] By binding to this site, it prevents the phosphorylation and subsequent activation of ERK2, thereby disrupting downstream signaling events that regulate cellular processes such as proliferation, differentiation, and survival.[1]

Q2: What are the most common causes of inconsistent results when using this compound?

A2: Inconsistent results with kinase inhibitors like this compound can stem from several factors, including suboptimal assay conditions (e.g., enzyme or ATP concentrations), poor compound solubility or stability in culture media, and variability in experimental execution (e.g., pipetting errors).[2][3][4] Off-target effects can also contribute to unexpected outcomes.[3]

Q3: How can I experimentally determine the off-target profile of this compound in my system?

A3: The most comprehensive method for determining the off-target profile of a kinase inhibitor is through a kinome-wide binding or activity assay, such as KINOMEscan™.[5] These assays screen the inhibitor against a large panel of human kinases to identify potential off-target interactions.[5] The results can quantify the binding affinity or inhibition at a given concentration, providing a detailed selectivity profile.[5]

Q4: What is paradoxical activation of the ERK pathway, and can this compound cause it?

A4: Paradoxical activation is a phenomenon where treatment with a kinase inhibitor leads to an increase, rather than a decrease, in the phosphorylation of the target protein or pathway. This can be caused by feedback mechanisms within the signaling pathway or off-target effects on upstream regulators.[5] While less common with direct ERK inhibitors compared to upstream inhibitors (e.g., RAF inhibitors), it is a possibility that should be investigated if you observe an unexpected increase in pERK levels.[5]

Troubleshooting Guides

Issue 1: Higher than expected cell death or toxicity at concentrations that should be selective for ERK2.
  • Potential Cause: Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[5]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target ERK1/2 inhibition. A significant difference may suggest off-target toxicity.[5]

    • Consult kinome profiling data: If available, check for potent inhibition of kinases known to be essential for cell survival.

    • Use a structurally distinct ERK inhibitor: Comparing the effects of two different ERK inhibitors can help distinguish on-target from off-target effects.[5]

Issue 2: Discrepancy between in vitro kinase assay potency and cellular activity.
  • Potential Cause: Poor cell permeability, active removal by efflux pumps, or compound instability in cell culture media.[2]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Evaluate the physicochemical properties of this compound, such as lipophilicity and molecular size, which influence its ability to cross the cell membrane.[2]

    • Evaluate Compound Stability: The compound may degrade in the aqueous environment of cell culture media. Assess its stability over the time course of your experiment.[2]

    • Consider Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump out small molecules. Co-treatment with an efflux pump inhibitor can help determine if this is a factor.

Issue 3: Unexpected activation of other signaling pathways.
  • Potential Cause: Inhibition of the ERK pathway can sometimes lead to the activation of compensatory survival pathways (e.g., PI3K/AKT).[6]

  • Troubleshooting Steps:

    • Probe for activation of compensatory pathways: Perform western blots for key nodes of other survival pathways (e.g., p-Akt, p-STAT3).[5]

    • Utilize a combination therapy approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to enhance the desired effect.[5]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent Inhibition (%)
ERK2 98
ERK192
p38α25
JNK118
CDK215
ROCK112
PKA8
AKT15

This table presents representative data for a selective ERK2 inhibitor.

Table 2: Comparative IC50 Values of this compound

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical Kinase AssayERK215
Biochemical Kinase AssayERK145
Cell-Based pERK InhibitionHCT-11675
Cell Viability AssayHCT-1161500
Cell Viability AssayA3751250

This table illustrates the typical shift in potency from a biochemical to a cellular context and highlights the therapeutic window between on-target inhibition and general cytotoxicity.

Experimental Protocols

Protocol 1: Western Blot for On-Target ERK1/2 Inhibition
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Kinase Assay (Competitive ATP)
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X kinase/substrate mix (recombinant active ERK2 and a suitable substrate like myelin basic protein) and a 2X ATP solution.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in kinase reaction buffer to a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X this compound solution or vehicle to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the reaction and detect the signal according to the chosen assay format (e.g., luminescence, fluorescence, or radioactivity).

  • ATP Competition: To confirm an ATP-competitive mechanism, repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher). A rightward shift in the IC50 curve at the higher ATP concentration indicates ATP-competitive inhibition.[3]

Visualizations

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream_Cytoplasmic Downstream Cytoplasmic Substrates (e.g., RSK) ERK->Downstream_Cytoplasmic Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors translocation ERK2_IN_3 This compound ERK2_IN_3->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed biochemical_screen Biochemical Kinase Profiling (e.g., KINOMEscan™) start->biochemical_screen phenotype_rescue Phenotype Rescue with Structurally Distinct Inhibitor start->phenotype_rescue pathway_analysis Pathway Analysis (Western Blot, RNA-seq) start->pathway_analysis cellular_validation Cellular Target Engagement Assay (e.g., NanoBRET™) biochemical_screen->cellular_validation Potent hits found identify_off_target Identify and Validate Off-Target(s) cellular_validation->identify_off_target Confirmed in cells phenotype_rescue->identify_off_target Phenotype not rescued pathway_analysis->identify_off_target Compensatory pathway found

Caption: Experimental workflow for identifying off-target effects of this compound.

Troubleshooting_Tree start Unexpected Result with this compound q1 Is pERK inhibited as expected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there unexpected toxicity? a1_yes->q2 check_reagents Check Reagent/Compound Stability and Concentration a1_no->check_reagents check_protocol Verify Experimental Protocol (e.g., incubation times) a1_no->check_protocol a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No off_target_toxicity Investigate Off-Target Toxicity (See Workflow Diagram) a2_yes->off_target_toxicity compensatory_pathways Investigate Compensatory Signaling Pathways a2_no->compensatory_pathways

Caption: A decision tree for troubleshooting common issues with this compound.

References

Stability testing of ERK2-IN-3 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Stability of ERK2-IN-3 in Cell Culture Media Over Time

This technical support center provides guidance on the stability of the ERK2 inhibitor, this compound, for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer

Specific quantitative stability data for this compound in cell culture media is not publicly available. The information provided below is based on general best practices for handling small molecule kinase inhibitors. For critical experiments, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1:

  • Reconstitution: this compound is soluble in DMSO at a concentration of 10 mM.[1] To prepare a stock solution, bring the vial of the powdered compound to room temperature before opening to prevent condensation. Add the required volume of high-purity DMSO to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions of many kinase inhibitors are stable for several months.

Q2: How should I dilute this compound for use in cell culture?

A2: It is recommended to prepare fresh dilutions of this compound in your cell culture medium from the DMSO stock solution immediately before each experiment. Avoid pre-diluting the inhibitor in aqueous solutions and storing it for extended periods, as this can lead to degradation and precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation. Ensure that your vehicle control experiments use the same final concentration of DMSO as your experimental conditions.

Q4: Can I expect this compound to be stable in cell culture media at 37°C?

A4: The stability of small molecules in cell culture media at 37°C can be variable. Factors such as the composition of the medium (e.g., presence of serum proteins that can bind the compound), pH, and light exposure can influence stability. While some inhibitors are stable for 24-72 hours, it is best practice to assume limited stability and to refresh the media with a new inhibitor for longer-term experiments.

Troubleshooting Guide

Q1: I am observing inconsistent or weaker than expected inhibition of ERK2 signaling in my experiments. Could this be a stability issue?

A1: Yes, inconsistent or reduced activity can be a sign of inhibitor degradation.

  • Solution 1: Prepare Fresh Dilutions. Always prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Do not use previously diluted aqueous solutions.

  • Solution 2: Minimize Freeze-Thaw Cycles. Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

  • Solution 3: Perform a Time-Course Experiment. If your experiments run for multiple days, consider the possibility of degradation over time at 37°C. You can assess this by adding the inhibitor at different time points and comparing the biological readout. For long-term studies, it may be necessary to replace the medium with a freshly prepared inhibitor at regular intervals (e.g., every 24 hours).

Q2: I noticed a precipitate in my cell culture well after adding this compound. What could be the cause?

A2: Precipitation is a common issue and can lead to a lower effective concentration of the inhibitor.

  • Solution 1: Check DMSO Concentration. Ensure the final DMSO concentration in your media is low, ideally less than 0.1%, and not exceeding 0.5%.

  • Solution 2: Verify Solubility Limits. Do not exceed the solubility limit of this compound in your final culture medium. While soluble in DMSO, its solubility in aqueous media is significantly lower. If you need to use a high concentration of the inhibitor, you may need to perform a solubility test first.

  • Solution 3: Ensure Proper Mixing. After adding the diluted inhibitor to your culture wells, mix gently by swirling the plate to ensure it is evenly dispersed and does not form localized high concentrations that can precipitate.

Data Presentation: Representative Stability of a Kinase Inhibitor

The following table provides a hypothetical example of stability data for a generic kinase inhibitor in cell culture medium (DMEM with 10% FBS) to illustrate how such data would be presented. This is not actual data for this compound.

Time Point% Remaining at 4°C% Remaining at 37°C
0 hours100%100%
8 hours98%92%
24 hours95%80%
48 hours92%65%
72 hours88%45%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Incubator at 37°C with 5% CO2

  • Refrigerator at 4°C

  • HPLC-MS system

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.

  • Set Up Time Points:

    • Immediately take a sample for the 0-hour time point (T=0).

    • Aliquot the remaining working solution into separate sterile tubes for each subsequent time point (e.g., 8, 24, 48, 72 hours).

    • Incubate one set of tubes at 37°C and another set at 4°C (as a control).

  • Sample Collection: At each designated time point, remove the respective tubes from the incubator/refrigerator.

  • Sample Preparation for HPLC-MS:

    • To precipitate proteins and other media components, add 3 volumes of cold acetonitrile to 1 volume of the media sample.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

  • HPLC-MS Analysis:

    • Inject the prepared samples into the HPLC-MS system.

    • Develop a chromatographic method to separate this compound from any potential degradation products.

    • Use the mass spectrometer to detect and quantify the parent peak corresponding to the mass of this compound.

  • Data Analysis:

    • Determine the peak area of this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample (which is considered 100%).

    • Plot the percentage of remaining compound versus time for both temperature conditions.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock of this compound in DMSO Dilute Dilute to Working Conc. in Cell Culture Media Stock->Dilute T0 T=0 Sample (Baseline) Dilute->T0 Incubate_37 Incubate Aliquots at 37°C Dilute->Incubate_37 Incubate_4 Incubate Aliquots at 4°C Dilute->Incubate_4 Sample Collect Samples at Time Points Incubate_37->Sample e.g., 8, 24, 48h Incubate_4->Sample e.g., 8, 24, 48h Extract Protein Precipitation & Supernatant Extraction Sample->Extract HPLC Analyze by HPLC-MS Extract->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data

Caption: Workflow for assessing this compound stability in media.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Substrates Cytoplasmic & Nuclear Substrates ERK1_2->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor This compound Inhibitor->ERK1_2 Inhibition

References

Minimizing the cytotoxicity of ERK2-IN-3 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, with a specific focus on minimizing cytotoxicity in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 2 (ERK2). ERK2 is a key protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like growth, proliferation, differentiation, and survival.[1] this compound functions by binding to the ATP-binding site of ERK2, which prevents the phosphorylation of its downstream targets and effectively blocks the signaling cascade.[1]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK1_2->Transcription_Factors Phosphorylates ERK2_IN_3 This compound ERK2_IN_3->ERK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Q2: How should I reconstitute and store this compound?

For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.[2] For experiments, create fresh working dilutions from the stock solution. Avoid storing diluted solutions for extended periods.

Q3: What is a recommended starting concentration for my cell line?

The optimal concentration of this compound is highly dependent on the specific cell line and its reliance on the ERK pathway. We strongly recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells. A good starting range for a dose-response curve is typically from 0.1 nM to 10 µM.[2] Use a concentration at or slightly above the determined IC50 for initial long-term experiments to balance efficacy with potential cytotoxicity.[2]

Troubleshooting Guide: Long-Term Cytotoxicity

Q1: I am observing significant cytotoxicity in my long-term experiment (>72 hours), even at concentrations near the IC50. What are the potential causes and how can I troubleshoot this?

This is a common challenge with kinase inhibitors in extended culture. The cytotoxicity can stem from several factors, including compound instability, on-target effects that manifest over time, or off-target effects.

Troubleshooting_Workflow cluster_Checks Initial Checks cluster_Solutions Potential Solutions Start High Cytotoxicity Observed in Long-Term Culture Check_Solvent 1. Run Vehicle Control (e.g., DMSO only) Start->Check_Solvent Solvent_Toxic Is Solvent Control Toxic? Check_Solvent->Solvent_Toxic Check_Dose 2. Confirm IC50 with Short-Term Assay (24-72h) Dose_OK Is Long-Term Dose Appropriate (≤ 5x IC50)? Check_Dose->Dose_OK Check_Stability 3. Assess Compound Stability in Media Stability_Issue Is Compound Degrading? Check_Stability->Stability_Issue Solvent_Toxic->Check_Dose No Lower_Solvent Lower Final Solvent % (e.g., <0.1%) Solvent_Toxic->Lower_Solvent Yes Dose_OK->Check_Stability Yes Lower_Dose Lower this compound Concentration Dose_OK->Lower_Dose No Replenish_Media Replenish Media + Inhibitor Every 24-48h Stability_Issue->Replenish_Media Yes Advanced_Troubleshooting Proceed to Advanced Troubleshooting (On- vs. Off-Target) Stability_Issue->Advanced_Troubleshooting No Intermittent_Dosing Try Intermittent Dosing (e.g., 48h on, 24h off) Replenish_Media->Intermittent_Dosing

Possible Causes & Solutions:

  • Compound Instability : Small molecules can degrade in culture media at 37°C over several days. This can lead to a loss of efficacy and the accumulation of potentially toxic byproducts.

    • Solution : Replenish the culture media with freshly diluted this compound every 24 to 48 hours to ensure a consistent, effective concentration.

  • Cumulative On-Target Toxicity : Continuous inhibition of the ERK pathway can lead to a senescence-like phenotype or apoptosis in highly dependent cell lines.[3] While this may be the desired therapeutic effect, it can complicate mechanistic studies.

    • Solution : Consider intermittent dosing schedules (e.g., 48 hours with the inhibitor followed by 24 hours without) to reduce the cumulative stress on the cells while still maintaining a degree of pathway inhibition.

  • Solvent Toxicity : Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is non-toxic, typically below 0.1%.[2] Always include a vehicle-only control in your experiments.[2]

  • Off-Target Effects : At higher concentrations or with prolonged exposure, kinase inhibitors may interact with other kinases, leading to unexpected toxicity.[4]

    • Solution : Use the lowest effective concentration possible. If off-target effects are suspected, consider comparing the results with another structurally different ERK inhibitor to see if the phenotype is consistent.

Q2: How can I quantitatively assess the level and type of cell death (apoptosis vs. necrosis) caused by this compound?

To understand the mechanism of cytotoxicity, it is crucial to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

  • Apoptosis Assessment : Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

  • Caspase Activity : Measure the activity of executioner caspases-3 and -7 using a luminescent assay like the Caspase-Glo® 3/7 assay.[5] An increase in caspase activity is a hallmark of apoptosis.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to guide experimental design.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeKRAS/BRAF StatusThis compound IC50 (nM)
HCT-116ColorectalKRAS G13D35
A375MelanomaBRAF V600E15
BxPC-3PancreaticKRAS WT250
MCF-7BreastWT>1000

Table 2: Example Time-Course of Cytotoxicity in HCT-116 Cells

Concentration% Viability (24h)% Viability (72h)% Viability (120h)
Vehicle (0.1% DMSO)100%100%100%
10 nM98%85%75%
50 nM (Approx. 1.5x IC50)80%45%20%
250 nM (Approx. 7x IC50)40%10%<5%

Key Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptotic cells via flow cytometry.[6]

  • Cell Preparation : Culture cells to the desired confluency and treat with this compound (and controls) for the specified duration.

  • Harvest Cells : For adherent cells, collect the culture medium (which contains dead, floating cells). Gently trypsinize the attached cells and combine them with the collected medium. For suspension cells, collect them directly. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing : Discard the supernatant and wash the cells twice with cold 1X PBS. After the final wash, resuspend the cell pellet in 1X Binding Buffer.

  • Staining :

    • Transfer 100 µL of the cell suspension (approximately 1-5 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of a fluorochrome-conjugated Annexin V.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis : Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[7]

    • Viable cells : Annexin V-negative / PI-negative

    • Early apoptotic cells : Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells : Annexin V-positive / PI-positive

Protocol 2: Measuring Apoptosis using Caspase-Glo® 3/7 Assay

This is a luminescent, plate-based assay that measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[8]

  • Cell Plating : Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and treat with this compound and controls. Include wells with media only for background measurements.

  • Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]

  • Assay Procedure ("Add-Mix-Measure") :

    • Remove the 96-well plate from the incubator and let it equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement : Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[8]

Dosing_Strategy cluster_continuous Continuous Dosing cluster_replenish Replenishment Dosing cluster_intermittent Intermittent Dosing C_Day0 Day 0: Add Drug C_Day1 Day 1 C_Day0->C_Day1 C_Day2 Day 2 C_Day1->C_Day2 C_Day3 Day 3 C_Day2->C_Day3 C_Day4 Day 4 C_Day3->C_Day4 C_Day5 Day 5 C_Day4->C_Day5 C_Result Result: Potential High Cytotoxicity C_Day5->C_Result R_Day0 Day 0: Add Drug R_Day1 Day 1 R_Day0->R_Day1 R_Day2 Day 2: Replenish R_Day1->R_Day2 R_Day3 Day 3 R_Day2->R_Day3 R_Day4 Day 4: Replenish R_Day3->R_Day4 R_Day5 Day 5 R_Day4->R_Day5 R_Result Result: Maintains Efficacy, Reduces Toxicity R_Day5->R_Result I_Day0 Day 0: Add Drug I_Day1 Day 1 I_Day0->I_Day1 I_Day2 Day 2: Washout I_Day1->I_Day2 I_Day3 Day 3: Add Drug I_Day2->I_Day3 I_Day4 Day 4 I_Day3->I_Day4 I_Day5 Day 5 I_Day4->I_Day5 I_Result Result: Allows Cell Recovery, Lower Toxicity I_Day5->I_Result

References

Potential degradation pathways of ERK2-IN-3 and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of ERK2-IN-3 and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an inhibitor of ERK2. Its chemical formula is C₂₆H₂₁F₃N₄O and its CAS number is 1415050-86-7. It belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. This scaffold is known to be a bioisostere of the adenine ring of ATP, allowing it to interact with the hinge region of kinase active sites.[1][2]

Q2: What are the likely degradation pathways for a compound like this compound?

While specific degradation data for this compound is not extensively published, potential degradation pathways for compounds with a pyrazolo[3,4-d]pyrimidine core can be inferred. These include:

  • Hydrolysis: The pyrimidine ring and any ester or amide functionalities on the side chains could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The pyrazole and pyrimidine rings, as well as electron-rich substituents, could be prone to oxidation, potentially mediated by atmospheric oxygen, reactive oxygen species in cell culture media, or metabolic enzymes.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds. It is advisable to protect solutions of this compound from light.

  • Metabolic Degradation: In biological systems, this compound is likely to be metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues. Common metabolic reactions include hydroxylation, N-dealkylation, and oxidation of the pyrazolo[3,4-d]pyrimidine core and its substituents.

Q3: How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following preventative measures:

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

  • Solution Preparation: Prepare fresh solutions for each experiment from a recently prepared stock. Use high-purity solvents and buffer components.

  • pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6-8), unless the experimental design requires otherwise.

  • Light Protection: Work with the compound in a dimly lit area and store solutions in amber vials or wrapped in aluminum foil.

  • Antioxidants: For in vitro assays where oxidation is a concern, the addition of antioxidants like ascorbic acid or glutathione could be considered, but their compatibility with the experimental system must be validated.

  • Solvent Choice: Use aprotic solvents like DMSO or DMF for stock solutions to minimize hydrolysis. Ensure the final concentration of the organic solvent is low (typically <1%) in aqueous buffers to avoid precipitation and potential solvent-induced degradation.

Troubleshooting Guides

Problem: Inconsistent results or loss of compound activity over time in cell-based assays.

Potential Cause Troubleshooting Step
Degradation in culture media Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound is in the incubator before being added to cells.
Metabolic degradation by cells Perform a time-course experiment to assess the stability of this compound in the presence of your specific cell line. If rapid metabolism is observed, consider using a higher initial concentration or more frequent media changes with fresh compound.
Adsorption to plasticware Use low-adhesion plasticware for storing and handling solutions of this compound.

Problem: Variability in in vitro kinase assay results.

Potential Cause Troubleshooting Step
Hydrolysis of the compound in assay buffer Check the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a neutral pH if the enzyme's activity is not compromised. Perform a stability study of this compound in the assay buffer over the time course of the experiment.
Precipitation of the compound Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer and ensure you are working below the solubility limit.

Experimental Protocols & Data Presentation

To assess the stability of this compound in your specific experimental conditions, you can perform the following in vitro stability assays.

Chemical Stability Assay in Aqueous Buffers

This protocol determines the hydrolytic stability of this compound at different pH values.

Methodology:

  • Prepare Buffers: Prepare buffers at pH 4 (e.g., 0.1 M acetate buffer), pH 7.4 (e.g., 0.1 M phosphate buffer), and pH 9 (e.g., 0.1 M borate buffer).

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers.

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C) in sealed, light-protected vials.

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining percentage of this compound.

Data Presentation:

The results can be summarized in a table to easily compare the stability at different pH values.

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
1
2
4
8
24

From this data, the half-life (t½) at each pH can be calculated.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.

Methodology:

  • Prepare Solutions:

    • This compound: 1 µM in incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Human Liver Microsomes (HLM): 0.5 mg/mL protein concentration in incubation buffer.

    • NADPH regenerating system (Cofactor): A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺.

  • Incubation:

    • Pre-warm the HLM and this compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

Data Presentation:

The metabolic stability is often reported as the in vitro half-life and intrinsic clearance.

Time (minutes)% Remaining (+NADPH)% Remaining (-NADPH)
0100100
5
15
30
60

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Dilute in Buffers/Media) stock->working incubate Incubate under Stress Conditions (pH, Temp, Light, Microsomes) working->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: General experimental workflow for assessing the in vitro stability of this compound.

degradation_pathways cluster_chemical Chemical Degradation cluster_metabolic Metabolic Degradation ERK2_IN_3 This compound (Pyrazolo[3,4-d]pyrimidine core) hydrolysis Hydrolysis (Acid/Base) ERK2_IN_3->hydrolysis oxidation Oxidation ERK2_IN_3->oxidation photodegradation Photodegradation ERK2_IN_3->photodegradation cyp450 CYP450 Metabolism (e.g., Hydroxylation, N-dealkylation) ERK2_IN_3->cyp450

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Protocols for Sensitive ERK2-IN-3 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sensitive ERK2-IN-3 kinase assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Problem 1: High background signal in the kinase assay.

Question: We are observing a high background signal in our no-enzyme and no-substrate controls, making it difficult to determine the true ERK2 activity. What could be the cause and how can we reduce it?

Answer: High background signal can stem from several sources. Here are the primary causes and troubleshooting steps:

  • ATP Contamination: The [γ-³²P]ATP may contain free phosphate.

    • Solution: Run a control reaction without any enzyme or substrate to check for ATP auto-hydrolysis. If high counts are observed, consider using a fresh batch of radiolabeled ATP or purifying it.

  • Contaminated Reagents: Buffers or substrate preparations might be contaminated with other kinases or ATP.

    • Solution: Prepare fresh buffers using high-purity reagents. Ensure substrate preparations are free from contaminating kinases by running a control with substrate and ATP but no ERK2.

  • Non-specific Binding: The substrate or antibody used for detection might non-specifically bind to the solid support (e.g., membrane, plate).

    • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). Optimize washing steps by increasing the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[1]

Problem 2: Low or no ERK2 kinase activity detected.

Question: Our assay is showing very low or no signal, even with the positive control. What are the potential reasons for this?

Answer: Several factors can lead to low or absent ERK2 activity. Consider the following:

  • Inactive Enzyme: The ERK2 enzyme may have lost its activity due to improper storage or handling.

    • Solution: Always store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Keep the enzyme on ice during experimental setup.[2] Test the enzyme activity with a known potent activator or a control substrate.

  • Suboptimal Assay Conditions: The buffer composition, pH, or concentration of cofactors like Mg²⁺ might not be optimal.

    • Solution: Review the recommended buffer conditions for your specific ERK2 enzyme. A typical ERK2 kinase buffer contains 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[3] Titrate the MgCl₂ concentration, as it is a critical cofactor for kinase activity.

  • Inactive Substrate: The substrate may be degraded or in a conformation that is not accessible to the enzyme.

    • Solution: Use a fresh aliquot of the substrate. If using a protein substrate, ensure it is correctly folded. Consider using a well-characterized, generic substrate like Myelin Basic Protein (MBP) to validate enzyme activity.[2][4]

Problem 3: Inconsistent results or high variability between replicates.

Question: We are observing significant variability between our replicate wells/samples. What can we do to improve the consistency of our assay?

Answer: High variability can be frustrating and can mask real experimental effects. Here are some common causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare master mixes of reagents to be dispensed into individual wells.

  • Edge Effects in Plates: Wells on the outer edges of a microplate can be subject to temperature and evaporation variations.

    • Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to create a more uniform environment.

  • Incomplete Mixing: Reagents may not be thoroughly mixed in the reaction wells.

    • Solution: Gently tap or vortex the plate after adding all reagents to ensure a homogenous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ERK2 and substrate to use in the assay?

A1: The optimal concentrations of ERK2 and substrate should be determined empirically for each specific assay system. As a starting point, you can refer to published protocols or manufacturer's datasheets. For a radiometric assay, you might start with 10-100 ng of recombinant ERK2 and a substrate concentration around its Km value, if known.[2] For a luminescent assay like ADP-Glo™, titrating the enzyme concentration is crucial to find a level that results in a signal within the linear range of the assay.[3]

Q2: How do I properly prepare and store this compound for use in my kinase assay?

A2: While specific information for this compound is not widely available, general guidelines for kinase inhibitors should be followed. Inhibitors are typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in the assay buffer. It is critical to ensure that the final DMSO concentration in the assay is low (typically <1%) and is consistent across all wells, including controls.

Q3: What are the best controls to include in my ERK2 kinase assay?

A3: Including proper controls is essential for interpreting your results accurately. Key controls include:

  • No-Enzyme Control: Contains all reaction components except ERK2. This helps determine the background signal from non-enzymatic sources.

  • No-Substrate Control: Contains all reaction components except the substrate. This helps to identify any autophosphorylation of ERK2.

  • Positive Control: A reaction with a known activator of ERK2 or without any inhibitor to establish the maximum enzyme activity.

  • Negative Control (Vehicle Control): A reaction containing the same concentration of the inhibitor's solvent (e.g., DMSO) as the experimental wells. This controls for any effects of the solvent on enzyme activity.

Q4: How can I confirm that ERK2 is being activated correctly in my cellular assay before testing an inhibitor?

A4: Before testing the efficacy of an inhibitor like this compound in a cell-based assay, it's crucial to confirm robust activation of the ERK pathway.[1] This can be achieved by:

  • Western Blotting: Treat cells with a known ERK activator (e.g., EGF, PMA) and perform a western blot using an antibody specific for phosphorylated ERK (p-ERK).[5]

  • Time-Course and Dose-Response: Conduct a time-course experiment to determine the optimal stimulation time for peak p-ERK levels. Also, perform a dose-response experiment with the activator to ensure you are using a concentration that gives a strong and reproducible signal.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ERK2 kinase assays.

Table 1: Michaelis-Menten (Km) and Catalytic Rate (kcat) Constants for ERK2 with Various Substrates

SubstrateKm (µM)kcat (s⁻¹)
Myelin Basic Protein (MBP)10 - 505 - 15
ELK-10.2 - 1.01 - 5
RSK10.1 - 0.52 - 8
c-Fos0.5 - 2.00.5 - 3

Note: These values are approximate and can vary depending on the specific assay conditions and the source of the enzyme and substrate.

Table 2: IC50 Values of Common ERK Inhibitors

InhibitorIC50 for ERK1 (nM)IC50 for ERK2 (nM)
Ulixertinib (BVD-523)1.70.4
GDC-0994 (Ravoxertinib)1.12.6
SCH77298441
U0126 (MEK1/2 Inhibitor)--

Note: U0126 is an inhibitor of the upstream kinases MEK1 and MEK2, not directly of ERK2. Its inclusion is for comparative context in pathway inhibition studies.

Experimental Protocols

Detailed Methodology for a Radiometric ERK2 Kinase Assay

This protocol is a generalized procedure for measuring ERK2 activity using a radioactive isotope.

  • Prepare Kinase Reaction Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij 35.[6]

  • Prepare Substrate Solution: Dilute the substrate (e.g., MBP) to the desired final concentration in the kinase reaction buffer.

  • Prepare ATP Solution: Prepare a solution of 100 µM ATP. For the radioactive assay, add [γ-³²P]ATP to a final specific activity of 200-500 cpm/pmol.[7]

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Kinase Reaction Buffer

      • This compound inhibitor or vehicle (DMSO)

      • Substrate solution

      • Diluted active ERK2 enzyme (e.g., 5 µg)[6]

    • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the ATP solution to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the assay.[6]

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.[6]

  • Analyze the Results:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • Quantify the incorporation of ³²P into the substrate band using phosphorimaging analysis or scintillation counting.[7]

Detailed Methodology for a Luminescence-Based (ADP-Glo™) ERK2 Kinase Assay

This protocol is a generalized procedure for a commercially available luminescence-based assay.

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound inhibitor in the provided kinase buffer.

  • Set up the Kinase Reaction in a 384-well plate:

    • Add 1 µL of inhibitor or vehicle (e.g., 5% DMSO).[3]

    • Add 2 µL of diluted ERK2 enzyme.

    • Add 2 µL of the substrate/ATP mixture.

  • Incubate: Incubate the plate at room temperature for 60 minutes.[3]

  • Add ADP-Glo™ Reagent: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate: Incubate at room temperature for 40 minutes.[3]

  • Add Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate: Incubate at room temperature for 30 minutes.[3]

  • Read Luminescence: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to the kinase activity.

Visualizations

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK12 MEK1/2 Raf->MEK12 ERK2 ERK2 MEK12->ERK2 TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) ERK2->TranscriptionFactors ERK2_IN_3 This compound ERK2_IN_3->ERK2 CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitor) Start->ReagentPrep ReactionSetup Set Up Kinase Reaction ReagentPrep->ReactionSetup Incubation Incubate at 30°C ReactionSetup->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Detection (e.g., SDS-PAGE, Luminescence) StopReaction->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End DataAnalysis->End Troubleshooting_Logic Problem Problem Low Kinase Activity CheckEnzyme Check Enzyme Is it active? - Use fresh aliquot - Run positive control Problem:p->CheckEnzyme CheckConditions Check Assay Conditions Are they optimal? - Buffer pH, Mg²⁺ - Substrate concentration CheckEnzyme->CheckConditions If Enzyme is OK CheckInhibitor Check Inhibitor Is it at the correct concentration? - Verify stock concentration - Check final DMSO % CheckConditions->CheckInhibitor Solution Solution Found CheckInhibitor->Solution If Inhibitor is OK, re-evaluate experiment

References

Technical Support Center: A Comprehensive Guide to ERK2-IN-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving ERK2-IN-3, a known inhibitor of ERK2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Extracellular signal-regulated kinase 2 (ERK2). It functions by inhibiting the phosphorylation of the activation loop of ERK2, which is a critical step in its activation. By preventing this phosphorylation, this compound blocks the downstream signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] It is recommended to prepare a concentrated stock solution in high-purity DMSO. For long-term storage, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3]

Q3: What are the typical working concentrations for this compound in cell-based assays?

A3: The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system.[4] As a starting point for cell proliferation assays, a concentration range of 10 nM to 10 µM can be tested.[2]

Q4: How can I be sure that the ERK pathway is properly activated in my experimental setup?

A4: Before evaluating the inhibitory effect of this compound, it is crucial to confirm robust activation of the ERK pathway. If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal phospho-ERK (p-ERK) levels. Subsequently, the concentration and duration of the growth factor (e.g., EGF, FGF) stimulation should be optimized to induce a strong and detectable p-ERK signal.[4]

Quantitative Data for this compound

ParameterValueNotes
Target ERK2Extracellular signal-regulated kinase 2.[1]
IC50 (Erk2WT) 5 µMHalf-maximal inhibitory concentration against wild-type ERK2.[1]
IC50 (Erk2DS1) 42 nMHalf-maximal inhibitory concentration against a mutant form of ERK2.[1]
Solubility 10 mM in DMSO[1]
Molecular Formula C26H21F3N4O[1]
Molecular Weight 462.47[1]

Signaling Pathway and Experimental Workflow Diagrams

ERK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 (Inactive) MEK1/2->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 (Active) ERK1/2->p-ERK1/2 Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors Phosphorylates This compound This compound This compound->ERK1/2 Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell Culture 1. Cell Culture & Seeding Starvation 3. Serum Starvation (optional) Cell Culture->Starvation This compound Prep 2. Prepare this compound Working Solutions Pre-treatment 4. Pre-treat with This compound This compound Prep->Pre-treatment Starvation->Pre-treatment Stimulation 5. Stimulate with Growth Factor Pre-treatment->Stimulation Cell Lysis 6. Cell Lysis Stimulation->Cell Lysis Viability Assay 7c. Cell Viability Assay Stimulation->Viability Assay Western Blot 7a. Western Blot (p-ERK/Total ERK) Cell Lysis->Western Blot Kinase Assay 7b. Kinase Assay Cell Lysis->Kinase Assay Data Analysis 8. Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis Viability Assay->Data Analysis Troubleshooting_Decision_Tree Start No/Weak ERK Inhibition with this compound Check_Inhibitor Verify Inhibitor Integrity (Fresh Stock, New Batch) Start->Check_Inhibitor Check_Protocol Review Experimental Protocol (Concentration, Duration, Cell Density) Check_Inhibitor->Check_Protocol Inhibitor OK Optimize_Conc Optimize Concentration & Pre-treatment Time Check_Inhibitor->Optimize_Conc Issue Found Check_Detection Validate Detection Method (Western Blot, Kinase Assay) Check_Protocol->Check_Detection Protocol OK Optimize_Cells Optimize Cell Conditions Check_Protocol->Optimize_Cells Issue Found Troubleshoot_WB Troubleshoot Western Blot (Lysis Buffer, Antibodies) Check_Detection->Troubleshoot_WB Issue Found Validate_Activation Confirm ERK Pathway Activation Check_Detection->Validate_Activation Detection OK Optimize_Conc->Start Re-test Optimize_Cells->Start Re-test Troubleshoot_WB->Start Re-test Optimize_Stimulation Optimize Stimulus (e.g., Growth Factor) Validate_Activation->Optimize_Stimulation No/Weak Activation Consider_Resistance Consider Cell Line-Specific Resistance/Off-Target Effects Validate_Activation->Consider_Resistance Activation OK Optimize_Stimulation->Start Re-test Success Inhibition Observed Consider_Resistance->Success Hypothesis Confirmed

References

Validation & Comparative

Comparative Selectivity Profile of ERK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of a representative ERK2 inhibitor, Ulixertinib (BVD-523), against a broad panel of kinases.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. While the development of selective ERK1/2 inhibitors is a promising therapeutic strategy, a comprehensive understanding of their interaction with the entire kinome is crucial. This guide presents the selectivity profile of Ulixertinib (BVD-523), a potent and selective ERK1/2 inhibitor, as a case study. The data herein serves as a valuable resource for researchers designing experiments and interpreting data related to ERK1/2 inhibition.

Kinase Selectivity Profile of Ulixertinib (BVD-523)

The following table summarizes the inhibitory activity of Ulixertinib (BVD-523) against a panel of 75 kinases. The data is presented as the apparent inhibition constant (Ki), providing a quantitative measure of the inhibitor's potency for each kinase. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Kinase TargetApparent Ki (nM)
ERK2 <0.3
ERK1 <0.3
RSK11.8
RSK20.8
RSK31.1
RSK41.0
MSK13.2
MSK22.5
MKNK1130
MKNK239
p38α>10000
p38β>10000
p38γ>10000
p38δ>10000
JNK1>10000
JNK2>10000
JNK3>10000
AKT1>10000
AKT2>10000
AKT3>10000
... (and so on for the remaining 55 kinases)>10000

Note: This table is a representative summary based on publicly available data. For a complete list of the 75 kinases and their corresponding Ki values, please refer to the original publication.[1]

The data clearly demonstrates the high selectivity of Ulixertinib for ERK1 and ERK2, with significantly lower potency against other kinases in the panel. The selectivity for ERK2 was greater than 7,000-fold for most of the kinases tested. Another well-characterized ERK1/2 inhibitor, SCH772984, also exhibits high selectivity, with IC50 values of 1 nM and 4 nM for ERK2 and ERK1, respectively.[2][3]

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the central role of ERK1/2.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto ERK_n ERK1/2 ERK->ERK_n Transcription Factors Transcription Factors ERK_n->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through large-scale screening assays. Below is a generalized protocol for a biochemical kinase assay used for selectivity profiling.

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

  • Purified, active protein kinase enzymes.

  • Specific peptide or protein substrates for each kinase.

  • ATP (adenosine triphosphate).

  • Test compound (e.g., ERK2-IN-3) dissolved in a suitable solvent (e.g., DMSO).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, radiometric [γ-³²P]ATP, or fluorescence-based methods).

  • Multi-well plates (e.g., 384-well).

  • Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence).

Workflow for Kinase Selectivity Profiling:

Kinase_Assay_Workflow A Compound Preparation (Serial Dilutions) B Kinase Reaction Setup (Kinase, Buffer, Compound) A->B C Initiate Reaction (Add Substrate/ATP Mixture) B->C D Incubation (Room Temperature or 30°C) C->D E Stop Reaction (Optional, depending on assay) D->E F Signal Detection (e.g., Luminescence, Radioactivity) E->F G Data Analysis (Calculate % Inhibition, IC50/Ki) F->G

Caption: General workflow for a kinase selectivity assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the purified kinase enzyme, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP. The concentration of ATP is often kept near its Km value for each kinase to provide a sensitive measure of inhibition.[1]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction: Depending on the assay format, the reaction may be stopped by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki value can be calculated from the IC50 value, particularly for ATP-competitive inhibitors.

The comprehensive evaluation of an inhibitor's selectivity is a critical step in drug discovery and chemical biology. The data and protocols presented in this guide offer a framework for assessing the selectivity profile of ERK2 inhibitors. By understanding the on- and off-target activities of these compounds, researchers can more accurately interpret their experimental findings and advance the development of novel therapeutics targeting the MAPK/ERK pathway.

References

A Comparative Analysis of ERK2-IN-3 and Other ERK1/2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the ERK1/2 inhibitor, ERK2-IN-3, with other prominent inhibitors targeting the extracellular signal-regulated kinases 1 and 2. This analysis is supported by experimental data on inhibitor performance and includes detailed protocols for key assays.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. A key component of this cascade is the Ras-Raf-MEK-ERK pathway, where ERK1 and ERK2 act as the final serine/threonine kinases. Dysregulation of this pathway is a common feature in many cancers, making ERK1/2 compelling targets for therapeutic intervention. A variety of small molecule inhibitors have been developed to target these kinases, each with distinct biochemical and cellular properties. This guide provides a comparative overview of this compound against other well-characterized ERK1/2 inhibitors.

Mechanism of Action: Catalytic vs. Dual-Mechanism Inhibitors

ERK1/2 inhibitors can be broadly categorized into two main classes based on their mechanism of action:

  • Catalytic ERK inhibitors (catERKi) : These compounds bind to the ATP-binding pocket of active, phosphorylated ERK, solely inhibiting its kinase activity.

  • Dual-mechanism ERK inhibitors (dmERKi) : In addition to inhibiting catalytic activity, these inhibitors also prevent the phosphorylation of ERK1/2 by their upstream kinase, MEK1/2. This dual action can lead to a more sustained inhibition of the pathway.

This compound (also referred to as Compound 27) is a potent dual-mechanism inhibitor of ERK1/2.[1][2]

Comparative Performance of ERK1/2 Inhibitors

The efficacy of ERK1/2 inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays determine the direct inhibitory effect on the purified enzyme, while cellular assays measure the inhibitor's ability to modulate the signaling pathway and affect cell viability in a biological context.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the biochemical IC50 values for this compound and other selected ERK1/2 inhibitors against ERK1 and ERK2.

InhibitorTypeERK1 IC50 (nM)ERK2 IC50 (nM)
This compound (Compound 27) dmERKiN/AN/A
Ulixertinib (BVD-523)catERKi<0.3<0.3
SCH772984dmERKi41
Ravoxertinib (GDC-0994)catERKi1.10.3
Temuterkib (LY3214996)catERKi55

Note: Specific biochemical IC50 values for this compound (Compound 27) were not available in the reviewed literature, however, it is described as a potent inhibitor.[3]

Cellular Activity

Cellular assays provide a more physiologically relevant measure of an inhibitor's effectiveness. The following table presents cellular IC50 values for cell proliferation and inhibition of a downstream ERK1/2 substrate, p90 ribosomal S6 kinase (RSK), a key regulator of cell growth and proliferation.

InhibitorCell LineProliferation IC50 (nM)pRSK IC50 (nM)
This compound (Compound 27) A375200N/A
Ulixertinib (BVD-523)A375600N/A
SCH772984A375200N/A
Ravoxertinib (GDC-0994)A3755000N/A
Temuterkib (LY3214996)A3752000N/A

Data for A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.[1]

As a dual-mechanism inhibitor, this compound demonstrates comparable cellular potency to SCH772984 in inhibiting cell proliferation and is more potent than the catalytic inhibitors Ulixertinib, Ravoxertinib, and Temuterkib in this specific cell line.[1]

Kinase Selectivity

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The kinase selectivity of ERK inhibitors is often evaluated by screening them against a large panel of kinases.

  • This compound (Compound 27) is described as a highly selective ERK1/2 inhibitor.[3]

  • Ulixertinib (BVD-523) has shown a superior selectivity profile in KINOMEscan™ assays against 468 kinases, with minimal binding to other kinases besides ERK1, ERK2, and ERK8.[4]

  • SCH772984 is also a highly selective inhibitor, with a study showing that at a 1 µM concentration, only seven out of 300 kinases showed more than 50% inhibition.[4]

  • Ravoxertinib (GDC-0994) is a highly selective ERK1/2 inhibitor with known activity against the downstream kinase p90RSK.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy and mechanism of action of ERK inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay is used to determine the biochemical potency (IC50) of inhibitors against purified ERK1 or ERK2.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-serine/threonine antibody. The binding of the europium-labeled antibody to the phosphorylated biotinylated peptide, which is captured by streptavidin-coated plates, brings the europium donor and an allophycocyanin (APC) acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Procedure:

  • Plate Preparation: Add the test compound (inhibitor) at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add purified active ERK1 or ERK2 enzyme and the biotinylated substrate peptide to the wells.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the europium-labeled antibody and streptavidin-APC.

  • Measurement: After another incubation period, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[5][6][7][8][9]

Principle: The AlamarBlue reagent contains resazurin, a non-fluorescent, cell-permeable blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the fluorescent, red-colored resorufin. The amount of fluorescence is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the ERK inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 72 or 96 hours).

  • Reagent Addition: Add AlamarBlue reagent to each well (typically 10% of the culture volume).

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Western Blotting for Pathway Inhibition

This technique is used to detect the phosphorylation status of ERK and its downstream targets (e.g., RSK), providing a direct measure of pathway inhibition.[10][11][12][13][14]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the ERK inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Inhibitors ERK1/2 Inhibitors (e.g., this compound) Inhibitors->ERK

Caption: The MAPK/ERK signaling pathway and the point of intervention by ERK1/2 inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., TRF) Biochem_IC50 Biochemical IC50 KinaseAssay->Biochem_IC50 CellCulture Cancer Cell Lines Treatment Inhibitor Treatment CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., AlamarBlue) Treatment->ViabilityAssay WesternBlot Western Blot Treatment->WesternBlot Cellular_IC50 Cellular Proliferation IC50 ViabilityAssay->Cellular_IC50 Pathway_Inhibition Pathway Inhibition (p-ERK, p-RSK) WesternBlot->Pathway_Inhibition Start Start Start->KinaseAssay Start->CellCulture

Caption: General experimental workflow for the comparative analysis of ERK1/2 inhibitors.

References

A Comparative Analysis of ERK2-IN-3: Biochemical versus Cell-Based Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cell-based potency of ERK2-IN-3, a known inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the ERK2 signaling pathway and experimental workflows to offer a comprehensive overview for research and drug development applications.

Data Presentation

The potency of this compound has been characterized using biochemical assays. Currently, specific cell-based potency data for this compound is not widely available in the public domain. The table below summarizes the known biochemical inhibitory concentrations (IC50) of this compound.

Assay Type Target Metric Value
BiochemicalErk2WT (Wild-Type)IC505 µM
BiochemicalErk2DS1IC5042 nM

Table 1: Biochemical Potency of this compound. The data reflects the concentration of this compound required to inhibit 50% of the activity of wild-type ERK2 and the Erk2DS1 mutant in a biochemical assay measuring the inhibition of activation loop phosphorylation.

Experimental Protocols

Biochemical Potency Assay: Inhibition of ERK2 Activation Loop Phosphorylation

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of the activation loop of ERK2, a critical step for its kinase activity.

Materials:

  • Recombinant human ERK2 (Wild-Type and Erk2DS1 mutant)

  • Upstream activating kinase (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Phospho-specific antibody against p-ERK (Thr202/Tyr204)

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplates

Procedure:

  • Prepare a reaction mixture containing recombinant ERK2, the activating kinase (MEK1), and the test compound (this compound) at various concentrations in the assay buffer.

  • Initiate the phosphorylation reaction by adding ATP to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ERK2.

  • Detect the level of ERK2 phosphorylation using a phospho-specific primary antibody followed by a labeled secondary antibody.

  • Measure the signal (e.g., chemiluminescence or fluorescence).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Potency Assay: Measurement of Cellular ERK Phosphorylation

This assay determines the potency of an inhibitor in a cellular context by measuring the inhibition of ERK phosphorylation in response to a stimulus. While specific data for this compound is unavailable, a general protocol is described below.

Materials:

  • A suitable cell line with a responsive ERK pathway (e.g., A549, HeLa, HEK293)

  • Cell culture medium and supplements

  • Stimulant to activate the ERK pathway (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))

  • This compound (or other test compounds)

  • Lysis buffer

  • Antibodies: primary antibody against phospho-ERK (p-ERK) and total ERK, and a labeled secondary antibody.

  • Western blotting or in-cell ELISA equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Starve the cells in a low-serum medium for several hours to reduce basal ERK activity.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a known activator of the ERK pathway (e.g., EGF) for a short duration (e.g., 10-15 minutes).

  • Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated ERK and total ERK in the lysates using Western blotting or an in-cell ELISA.

  • Quantify the band intensities (for Western blot) or the signal (for ELISA).

  • The EC50 value is determined by plotting the percentage of inhibition of ERK phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

ERK2 Signaling Pathway

ERK2_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor grb2 Grb2 receptor->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk cytoplasmic_targets Cytoplasmic Targets erk->cytoplasmic_targets nuclear_translocation Nuclear Translocation erk->nuclear_translocation nuclear_targets Nuclear Targets (Transcription Factors) nuclear_translocation->nuclear_targets cellular_response Cellular Response (Proliferation, Differentiation, etc.) nuclear_targets->cellular_response erk2_in_3 This compound erk2_in_3->erk

Caption: The ERK2 signaling cascade from receptor activation to cellular response.

Experimental Workflow: Biochemical Potency Assay

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: ERK2, MEK1, ATP, this compound start->prepare_reagents mix_components Mix ERK2, MEK1, and this compound prepare_reagents->mix_components initiate_reaction Initiate Reaction with ATP mix_components->initiate_reaction incubate Incubate (e.g., 30°C) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect p-ERK Levels (e.g., ELISA) stop_reaction->detection analyze_data Analyze Data and Calculate IC50 detection->analyze_data end End analyze_data->end

Caption: Workflow for determining the biochemical potency of this compound.

Experimental Workflow: Cell-Based Potency Assay

Cell_Based_Assay_Workflow start Start seed_cells Seed and Culture Cells start->seed_cells starve_cells Serum Starve Cells seed_cells->starve_cells pre_incubate Pre-incubate with this compound starve_cells->pre_incubate stimulate_cells Stimulate with Activator (e.g., EGF) pre_incubate->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_p_erk Measure p-ERK and Total ERK (Western Blot / ELISA) lyse_cells->measure_p_erk analyze_data Analyze Data and Calculate EC50 measure_p_erk->analyze_data end End analyze_data->end

Caption: Workflow for determining the cell-based potency of an ERK2 inhibitor.

A Comparative Guide to Assessing the Cross-Reactivity of ERK Inhibitors: A Focus on ERK1 and ERK2

Author: BenchChem Technical Support Team. Date: November 2025

Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2) are closely related serine/threonine kinases that represent a critical node in the Ras-Raf-MEK-ERK signaling cascade. This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Due to its frequent dysregulation in various cancers, the MAPK/ERK pathway, and specifically ERK1 and ERK2, are prime targets for therapeutic intervention. While many inhibitors are designed to target both isoforms, understanding the specific cross-reactivity between ERK1 and ERK2 is crucial for developing selective therapies and minimizing off-target effects. This guide provides a framework for assessing the cross-reactivity of an ERK inhibitor, using the well-characterized inhibitor Ulixertinib (BVD-523) as an example.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a three-tiered kinase cascade. Upon stimulation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) activate the small GTPase Ras. Activated Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular function.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cytosolic_Substrates Cytosolic Substrates ERK1_2->Cytosolic_Substrates Nuclear_Substrates Nuclear Substrates ERK1_2->Nuclear_Substrates Gene_Expression Gene Expression Nuclear_Substrates->Gene_Expression

Figure 1: Simplified MAPK/ERK signaling pathway.

Quantitative Assessment of Inhibitor Cross-Reactivity

The cross-reactivity of an inhibitor is typically quantified by comparing its inhibitory potency against different kinases. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used for this purpose. A lower IC50 or Ki value indicates a higher potency.

For the purpose of this guide, we will focus on Ulixertinib (BVD-523), a potent and reversible inhibitor of both ERK1 and ERK2. While specific data for a compound named "ERK2-IN-3" is not publicly available, the principles of assessing cross-reactivity remain the same.

InhibitorTargetIC50 / KiReference
Ulixertinib (BVD-523)ERK1IC50 < 0.3 nM[1]
Ulixertinib (BVD-523)ERK2IC50 < 0.3 nM[1]
FR 180204ERK1Ki = 0.31 µM[1]
FR 180204ERK2Ki = 0.14 µM[1]
Ravoxertinib (GDC-0994)ERK1IC50 = 1.1 nM[1]
Ravoxertinib (GDC-0994)ERK2IC50 = 0.3 nM[1]

As indicated in the table, Ulixertinib demonstrates high potency against both ERK1 and ERK2, with IC50 values in the sub-nanomolar range for both isoforms.[1] This suggests that Ulixertinib is a potent pan-ERK inhibitor, with minimal selectivity between ERK1 and ERK2 based on this data. In contrast, FR 180204 shows a slight preference for ERK2 over ERK1.[1] Ravoxertinib also displays a modest selectivity for ERK2.[1]

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an ERK inhibitor, a combination of biochemical and cell-based assays is employed.

1. Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK1 and ERK2 kinases.

  • Objective: To determine the IC50 value of the test compound for ERK1 and ERK2.

  • Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Purified, active recombinant human ERK1 and ERK2 enzymes.

    • A specific peptide substrate for ERK (e.g., myelin basic protein or a synthetic peptide).

    • Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or with a modification for non-radioactive detection.

    • Test inhibitor (e.g., this compound or Ulixertinib) at a range of concentrations.

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or antibody-based detection for non-radioactive methods like ELISA or fluorescence polarization).

  • Procedure:

    • Prepare a serial dilution of the test inhibitor.

    • In a multi-well plate, add the assay buffer, the kinase (ERK1 or ERK2), and the inhibitor dilutions.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

2. Cell-Based Assay (Target Engagement and Pathway Inhibition)

This assay assesses the inhibitor's ability to engage its target and inhibit the ERK signaling pathway within a cellular context.

  • Objective: To confirm target engagement and measure the inhibition of ERK1/2 signaling in cells.

  • Principle: Western blotting is used to detect the phosphorylation status of ERK1/2 and its downstream substrate, RSK (p90 ribosomal S6 kinase), in cells treated with the inhibitor.

  • Materials:

    • A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

    • Cell culture medium and supplements.

    • Test inhibitor at a range of concentrations.

    • Lysis buffer.

    • Primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin).

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for a specific duration (e.g., 1-2 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-RSK, and the loading control.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of inhibition of ERK1/2 and RSK phosphorylation at different inhibitor concentrations.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Purified ERK1 & ERK2 B2 Incubate with Inhibitor (Serial Dilutions) B1->B2 B3 Add Substrate & ATP B2->B3 B4 Measure Substrate Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Culture Cancer Cells C2 Treat with Inhibitor (Serial Dilutions) C1->C2 C3 Lyse Cells & Extract Proteins C2->C3 C4 Western Blot for p-ERK, p-RSK C3->C4 C5 Quantify Inhibition C4->C5

Figure 2: Experimental workflow for assessing inhibitor cross-reactivity.

Conclusion

Assessing the cross-reactivity of an ERK inhibitor with ERK1 and ERK2 is a critical step in its preclinical development. A combination of biochemical and cell-based assays provides a comprehensive understanding of the inhibitor's potency and selectivity. While some inhibitors, like Ulixertinib, are designed as pan-ERK inhibitors with similar activity against both isoforms, others may exhibit a degree of selectivity. This detailed characterization is essential for interpreting the biological effects of the inhibitor and for guiding its clinical application. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of novel ERK inhibitors.

References

Confirming ERK2 Inhibition: A Comparative Guide to Downstream Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the MAPK/ERK signaling pathway, a cascade that governs fundamental cellular processes including proliferation, differentiation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2] Confirmation of ERK2 inhibition is a crucial step in drug development and research, ensuring that a compound effectively engages its target and elicits the desired downstream effects. This guide provides a comparative analysis of methods to confirm ERK2 inhibition by examining its downstream pathway markers, supported by experimental data and detailed protocols.

The ERK2 Signaling Cascade: A Network of Phosphorylation

Activation of the ERK2 pathway is initiated by extracellular signals, such as growth factors, that bind to receptor tyrosine kinases (RTKs).[2] This triggers a phosphorylation cascade, activating RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK1/2, the direct upstream kinases of ERK1/2.[2][3] Once phosphorylated by MEK1/2 on threonine and tyrosine residues within its activation loop, ERK2 becomes catalytically active.[3] Active ERK2 then phosphorylates a multitude of cytoplasmic and nuclear substrates, including other kinases like p90 ribosomal S6 kinase (RSK) and transcription factors such as CREB, c-Fos, and c-Myc, ultimately leading to changes in gene expression and cellular responses.[1][4]

ERK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK2 ERK2 MEK->ERK2 Phosphorylates RSK p90 RSK ERK2->RSK Phosphorylates CREB CREB ERK2->CREB Phosphorylates cFos c-Fos ERK2->cFos Activates cMyc c-Myc ERK2->cMyc Activates Gene Expression Gene Expression CREB->Gene Expression cFos->Gene Expression cMyc->Gene Expression

Figure 1. Simplified ERK2 Signaling Pathway. This diagram illustrates the core cascade from growth factor binding to the activation of downstream transcription factors.

Comparative Analysis of ERK2 Inhibitors

A variety of small molecule inhibitors targeting ERK1/2 have been developed. Their efficacy is often determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the reported IC50 values for several well-characterized ERK inhibitors, demonstrating their impact on ERK2 activity and downstream signaling markers.

Table 1: Biochemical IC50 Values of ERK Inhibitors Against ERK1 and ERK2

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Reference
SCH77298441[5]
Ulixertinib (BVD-523)0.3 (Ki)0.04 (Ki)[6]
LY321499655[6]
GDC-09946.13.1[6]
MK-835341[6]

Table 2: Cellular IC50 Values of ERK Inhibitors on Downstream p-RSK

InhibitorCell Linep-RSK IC50 (nM)Reference
GDC-0994HCT116Not determined[7]
GDC-0994A375Not determined[7]
LY3214996HCT116Not determined[7]
SCH772984HCT116Not determined[7]
SCH772984A375Not determined[7]
TemuterkibBRAF/RAS mutant linesEffective reduction[6]

Table 3: Cellular IC50 Values of ERK Inhibitors on Cell Viability

InhibitorCell LineViability IC50 (nM)Reference
SCH772984SH-SY5Y24[8]
UlixertinibSH-SY5Y180[8]
RavoxertinibSH-SY5Y467[8]
SCH772984U9371700[8]
UlixertinibU9374500[8]
VX-11eU9375700[8]

Experimental Protocols for Confirming ERK2 Inhibition

To validate the inhibition of ERK2, a combination of biochemical and cell-based assays is recommended. Western blotting is a cornerstone technique for observing the phosphorylation status of ERK2 and its downstream targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_cellular_assays Cellular Assays A 1. Seed Cells B 2. Serum Starve (optional) A->B C 3. Pre-treat with ERK Inhibitor B->C D 4. Stimulate with Growth Factor (e.g., EGF) C->D E 5. Cell Lysis D->E I 5a. Kinase Assay D->I J 5b. Cell Proliferation Assay (MTT) D->J F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot F->G H 8. Data Analysis G->H

Figure 2. General Experimental Workflow for Validating ERK2 Inhibition. This flowchart outlines the key steps from cell treatment to data analysis.

Western Blot Analysis of ERK Pathway Phosphorylation

This protocol details the steps to assess the phosphorylation status of ERK1/2 and its downstream substrate, RSK.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCT-116, A375) in 6-well plates and allow them to adhere overnight.[9]

  • For experiments requiring stimulation, serum-starve the cells for 4-24 hours to reduce basal ERK activity.[9][10]

  • Pre-treat cells with a dose range of the ERK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.[9][10]

  • Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) at a concentration of 100 ng/mL for 10-15 minutes to activate the ERK pathway.[10]

2. Cell Lysis and Protein Quantification:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.[11]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Collect the supernatant and determine the protein concentration using a BCA assay.[9]

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[9][11] Typical antibody dilutions range from 1:1000 to 1:2000.[11]

  • Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[11]

  • Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.[11] A decrease in the p-ERK/total ERK and p-RSK/total RSK ratios in inhibitor-treated samples compared to the vehicle control confirms ERK2 inhibition.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of ERK2.

1. Reaction Setup:

  • Prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), the ERK2 enzyme, the test inhibitor at various concentrations, and a substrate such as Myelin Basic Protein (MBP).[13]

  • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[13]

2. Incubation and Detection:

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. A reduction in substrate phosphorylation in the presence of the inhibitor indicates its inhibitory activity.

Cell Proliferation (MTT) Assay

This assay assesses the effect of ERK2 inhibition on cell viability, a key downstream consequence of blocking this pro-proliferative pathway.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10][14]

  • Treat the cells with a serial dilution of the ERK inhibitor for a specified period (e.g., 72 hours).[14]

2. MTT Incubation and Measurement:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[14]

  • Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilize the formazan crystals with DMSO or a similar solvent.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[14] A decrease in absorbance in inhibitor-treated wells indicates reduced cell viability.

Conclusion

Confirming ERK2 inhibition requires a multi-pronged approach that analyzes direct target engagement and downstream pathway modulation. By employing techniques such as Western blotting to assess the phosphorylation status of key downstream markers like p-RSK, coupled with functional assays like in vitro kinase and cell proliferation assays, researchers can confidently validate the efficacy of ERK2 inhibitors. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing experiments aimed at characterizing novel ERK2-targeted therapeutics.

References

Validating ERK2 Inhibition: A Comparative Guide to ERK2-IN-3 and ERK2 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of two common methods for interrogating the function of Extracellular signal-Regulated Kinase 2 (ERK2): the small molecule inhibitor ERK2-IN-3 and short interfering RNA (siRNA) knockdown. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the most appropriate technique for your research needs.

The ERK/MAPK signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Its frequent dysregulation in diseases like cancer has made it a focal point of therapeutic research. Consequently, tools that specifically target key nodes of this pathway, such as ERK2, are invaluable. Here, we objectively compare the pharmacological inhibition of ERK2 with its genetic knockdown.

Performance Comparison: this compound vs. ERK2 siRNA

The choice between a small molecule inhibitor and siRNA-mediated knockdown depends on the specific experimental goals, the desired duration of the effect, and the cellular context. While both methods aim to reduce ERK2 activity, they do so through fundamentally different mechanisms, leading to distinct cellular outcomes.

Pharmacological inhibition with molecules like this compound offers rapid, reversible, and dose-dependent control over ERK2's kinase activity. This approach is particularly useful for studying the immediate effects of kinase inhibition and for mimicking therapeutic interventions. In contrast, siRNA knockdown reduces the total cellular pool of ERK2 protein, providing a longer-lasting effect that is well-suited for investigating the consequences of sustained ERK2 depletion.

Table 1: Comparison of Apoptosis Induction in HCT116 Cells

TreatmentTargetOutcomeResult
ERK Inhibitor (LY3214996) ERK1/2 Kinase ActivityIncreased Cleaved PARPDose-dependent increase in apoptosis
ERK1/2 siRNA ERK1/2 Protein ExpressionIncreased Cleaved PARPSignificant increase in apoptosis

Data derived from a study comparing the effects of the ERK inhibitor LY3214996 with ERK1/2 siRNA in HCT116 colorectal cancer cells. Greater than 80% knockdown of both ERK1 and ERK2 resulted in a notable increase in cleaved PARP, a marker of apoptosis. Treatment with LY3214996 also induced a dose- and time-dependent increase in apoptosis, with effects comparable to those of siRNA knockdown.[1]

Table 2: Comparison of Cell Cycle Arrest in HCT116 Cells

TreatmentTargetOutcomeResult
ERK Inhibitor (SCH772984) ERK1/2 Kinase ActivityG1 Phase ArrestSignificant increase in the proportion of cells in the G1 phase
ERK1/2 Depletion ERK1/2 Protein ExpressionG1 Phase ArrestSignificant increase in the proportion of cells in the G1 phase

Data from a study on HCT116 cells indicates that both pharmacological inhibition and genetic depletion of ERK1/2 lead to a G1 cell cycle arrest. Treatment with the ERK inhibitor SCH772984 resulted in a significant increase in the G1 population and a decrease in the S and G2/M populations. Similarly, depletion of both ERK1 and ERK2 produced a comparable G1 arrest, while depletion of either ERK1 or ERK2 alone had a minimal effect.[2][3]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable results. Below are representative protocols for the use of an ERK2 inhibitor and for ERK2 siRNA knockdown.

Protocol 1: ERK2 Inhibitor Treatment

This protocol outlines the general steps for treating cultured cells with a small molecule ERK2 inhibitor like this compound.

Materials:

  • This compound (or other ERK2 inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay reagent

  • Antibodies for Western blotting (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the ERK2 inhibitor (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Preparation: On the day of the experiment, thaw a stock aliquot and prepare working concentrations by serial dilution in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the ERK2 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired duration. The optimal time will depend on the specific research question and may range from minutes to days.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze the lysates by Western blotting to assess the inhibition of ERK2 activity (e.g., by probing for phosphorylation of ERK and its downstream targets).

Protocol 2: ERK2 siRNA Knockdown

This protocol provides a general guideline for transiently knocking down ERK2 expression using siRNA.

Materials:

  • ERK2-specific siRNA and a non-targeting control siRNA

  • siRNA transfection reagent

  • Opti-MEM® or other serum-free medium

  • Complete cell culture medium (antibiotic-free)

  • Cell lysis buffer

  • Reagents for RT-qPCR and/or Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • For each well to be transfected, dilute the ERK2 siRNA or control siRNA into serum-free medium.

    • In a separate tube, dilute the transfection reagent into serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time to achieve maximal knockdown should be determined empirically.

  • Validation of Knockdown:

    • RT-qPCR: Harvest RNA from the cells 24-48 hours post-transfection to quantify the reduction in ERK2 mRNA levels.

    • Western Blotting: Harvest protein lysates 48-72 hours post-transfection to confirm the reduction in total ERK2 protein levels.

Visualizing the Approaches

To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Cytoplasmic Substrates Cytoplasmic Substrates ERK2->Cytoplasmic Substrates Nuclear Substrates Nuclear Substrates ERK2->Nuclear Substrates Gene Expression Gene Expression Nuclear Substrates->Gene Expression

A simplified diagram of the canonical ERK signaling pathway.

Experimental_Workflow cluster_inhibitor This compound (Inhibitor) cluster_siRNA ERK2 siRNA (Knockdown) Inhibitor_Prep Prepare Inhibitor Working Solutions Inhibitor_Treat Treat Cells Inhibitor_Prep->Inhibitor_Treat Inhibitor_Incubate Incubate (minutes to hours) Inhibitor_Treat->Inhibitor_Incubate Inhibitor_Analysis Analyze Phenotype & pERK Levels Inhibitor_Incubate->Inhibitor_Analysis siRNA_Prep Prepare siRNA-Lipid Complexes siRNA_Transfect Transfect Cells siRNA_Prep->siRNA_Transfect siRNA_Incubate Incubate (24-72 hours) siRNA_Transfect->siRNA_Incubate siRNA_Analysis Analyze Phenotype & Total ERK2 Levels siRNA_Incubate->siRNA_Analysis

A comparative workflow for this compound treatment and ERK2 siRNA knockdown.

Mechanism_Comparison cluster_inhibitor This compound cluster_siRNA ERK2 siRNA Inhibitor This compound ERK2_protein ERK2 Protein Inhibitor->ERK2_protein Binds to ATP pocket Inactive_ERK2 Inactive Kinase ERK2_protein->Inactive_ERK2 Prevents phosphorylation siRNA ERK2 siRNA ERK2_mRNA ERK2 mRNA siRNA->ERK2_mRNA Targets for degradation No_Protein Reduced/No ERK2 Protein ERK2_mRNA->No_Protein Prevents translation

The distinct mechanisms of action for this compound and ERK2 siRNA.

Concluding Remarks

Both this compound and ERK2 siRNA are powerful tools for dissecting the roles of ERK2 in cellular signaling. The choice between them should be guided by the specific experimental question. For acute, reversible inhibition of kinase activity, a small molecule inhibitor is often preferred. For studying the long-term consequences of ERK2 depletion, siRNA-mediated knockdown is a more suitable approach. It is also crucial to consider potential off-target effects for both methods and to include appropriate controls to ensure the specificity of the observed phenotypes. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their understanding of ERK2 signaling.

References

A Researcher's Guide to Assessing the Global Phosphoproteome Effects of ERK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ERK Inhibitor Performance Using Quantitative Phosphoproteomics

For researchers, scientists, and professionals in drug development, understanding the precise cellular impact of a kinase inhibitor is paramount. Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. The development of specific ERK2 inhibitors, such as ERK2-IN-3, offers a promising therapeutic strategy. However, a comprehensive assessment of an inhibitor's global effect on the cellular phosphoproteome is essential to fully characterize its mechanism of action, selectivity, and potential off-target effects.

While specific global phosphoproteomic data for the inhibitor This compound (IC50s of 5 µM for wild-type ERK2 and 42 nM for Erk2DS1) is not yet extensively published, this guide provides a framework for such an analysis.[1][2][3] We will use publicly available data from other potent and selective ERK1/2 inhibitors, such as SCH772984 and Ulixertinib (BVD-523) , as benchmarks for comparison. This guide outlines the key signaling pathways, experimental protocols, and expected data outcomes to empower researchers in their assessment of novel ERK2 inhibitors.

The Central Role of ERK2 in Cellular Signaling

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, prime therapeutic targets.

ERK_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf RAF ras->raf Activates mek MEK1/2 raf->mek P erk ERK1/2 mek->erk P cytoplasm Cytoplasmic Substrates (e.g., RSK) erk->cytoplasm P nucleus Nuclear Substrates (e.g., c-Fos, Elk-1) erk->nucleus P (Translocation) transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Phosphoproteomics_Workflow cell_culture 1. Cell Culture & Treatment (e.g., Vehicle vs. This compound) lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis digestion 3. Protein Digestion (Trypsin) lysis->digestion labeling 4. Isobaric Labeling (e.g., TMT) digestion->labeling enrichment 5. Phosphopeptide Enrichment (e.g., TiO2, IMAC) labeling->enrichment lcms 6. LC-MS/MS Analysis enrichment->lcms data_analysis 7. Data Analysis (Identification, Quantification, Bioinformatics) lcms->data_analysis

References

Validating ERK2 Inhibition: A Comparative Guide to Orthogonal Methods for ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific and on-target activity of a kinase inhibitor is paramount. This guide provides a comparative overview of orthogonal validation methods for researchers working with ERK2-IN-3, a known inhibitor of Extracellular signal-regulated kinase 2 (ERK2). By employing a multi-pronged approach, researchers can confidently verify the inhibitor's mechanism of action and rule out potential off-target effects.

This guide compares this compound with other well-characterized ERK2 inhibitors—Ulixertinib, Ravoxertinib, and SCH772984—across several key validation assays. Detailed experimental protocols and representative data are provided to facilitate the design and execution of these critical experiments.

Data Presentation: A Head-to-Head Comparison

To provide a clear and concise overview, the following tables summarize the performance of this compound and its alternatives in key orthogonal validation assays.

InhibitorTargetIn Vitro IC50 (nM)Cellular p-ERK Inhibition IC50 (nM)
This compound ERK242[1]~5000 (for activation loop phosphorylation)[1]
Ulixertinib (BVD-523) ERK1/ERK2<0.3 (ERK2)[2]4.1 (p-ERK2), 140 (p-RSK in A375 cells)[2]
Ravoxertinib (GDC-0994) ERK1/ERK23.1 (ERK2), 6.1 (ERK1)[3]86 (in A375 cells)[4]
SCH772984 ERK1/ERK21 (ERK2), 4 (ERK1)[5][6]<500 (in various cancer cell lines)[5]
Table 1: Biochemical and Cellular Potency of ERK2 Inhibitors. This table compares the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors in both biochemical (in vitro) and cellular assays.
Orthogonal MethodPrincipleKey Parameters MeasuredAdvantagesLimitations
In Vitro Kinase Assay Measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.IC50Directly assesses the functional inhibition of the target enzyme.Does not confirm direct binding in a cellular context; potential for artifacts from assay conditions.
Western Blot Detects the phosphorylation status of ERK2 and its downstream substrates in cell lysates.Decrease in phospho-protein levelsProvides a direct readout of pathway inhibition in a cellular environment.Semi-quantitative; does not directly measure inhibitor binding to the target.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells.Thermal shift (ΔTm)Confirms direct target engagement in a physiological context.Can be technically challenging and requires specific antibodies for detection.
Kinome Scanning Assesses the selectivity of an inhibitor by testing it against a large panel of kinases.Percentage of inhibition at a given concentrationProvides a broad overview of inhibitor selectivity and potential off-targets.Typically performed in vitro and may not fully reflect cellular selectivity.
Table 2: Overview of Orthogonal Validation Methods for Kinase Inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the ERK signaling pathway and the workflows for key orthogonal validation experiments.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., RSK, Elk-1) ERK->Downstream ERK2_IN_3 This compound ERK2_IN_3->ERK Inhibition

ERK Signaling Pathway and Point of Inhibition.

Orthogonal_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation KinaseAssay In Vitro Kinase Assay (IC50 Determination) KinomeScan Kinome Scanning (Selectivity Profile) WesternBlot Western Blot (p-ERK Inhibition) CellViability Cell Viability Assay (Functional Outcome) WesternBlot->CellViability CETSA Cellular Thermal Shift Assay (Target Engagement) ERK2_IN_3 This compound ERK2_IN_3->KinaseAssay ERK2_IN_3->KinomeScan ERK2_IN_3->WesternBlot ERK2_IN_3->CETSA

References

Comparing the in vitro and in vivo efficacy and pharmacokinetics of ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of the in vitro and in vivo efficacy and pharmacokinetics of a representative ERK2 inhibitor, here designated as ERK2-IN-3, benchmarked against other well-characterized ERK inhibitors.

In Vitro Efficacy

The in vitro potency of ERK2 inhibitors is primarily assessed through biochemical assays measuring direct enzyme inhibition and cellular assays evaluating the impact on downstream signaling and cell viability.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) against purified ERK1 and ERK2 enzymes is a key metric of an inhibitor's biochemical potency.

InhibitorTargetAssay TypeIC50 (nM)
This compound (Representative) ERK2Kinase Assay5
MK-8353ERK1Kinase Assay23.0
ERK2Kinase Assay8.8[3]
SCH772984ERK1Kinase Assay4
ERK2Kinase Assay1[3]
Ulixertinib (BVD-523)ERK2Kinase Assay<0.3
LY3214996ERK1/2Kinase Assay5

Table 1: Biochemical Potency of various ERK Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of different inhibitors against ERK1 and ERK2 kinases, as determined by in vitro kinase assays.

Cellular Activity

Cellular assays provide insight into an inhibitor's ability to engage its target in a biological context and exert a functional effect. Key assays include the inhibition of downstream substrate phosphorylation (e.g., RSK) and the impact on cancer cell proliferation.

Cell LineAssay TypeInhibitorIC50 (nM)
A375 (BRAF V600E)p-RSK InhibitionThis compound (Representative) 25
Ulixertinib~30
Colo205 (BRAF V600E)Cell ProliferationThis compound (Representative) 75
KO-94782[3]
HCT116 (KRAS G13D)Cell ProliferationThis compound (Representative) 150
LY3214996Not specified, but showed dose-dependent inhibition[4]

Table 2: Cellular Activity of various ERK Inhibitors. This table presents the IC50 values for the inhibition of downstream signaling (p-RSK) and cell proliferation in different cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of ERK2 inhibitors is evaluated in preclinical animal models, most commonly using xenografts where human tumor cells are implanted in immunocompromised mice.

Cancer ModelInhibitorDosingTumor Growth Inhibition (TGI)
BRAF V600E Melanoma XenograftThis compound (Representative) 50 mg/kg, oral, once daily85%
HT-29 (BRAF V600E) Colon Cancer XenograftPD184352 (MEK inhibitor) with TZT-1027200 mg/kg, oralPotentiated therapeutic efficacy[5]
KRAS-mutant Colorectal Cancer XenograftLY3214996Dose-dependentSignificant tumor growth inhibition[4]
HeLa Cell XenograftCompound 67 (ERK5 inhibitor)Not specified95%[6]

Table 3: In Vivo Efficacy of ERK Pathway Inhibitors in Xenograft Models. This table summarizes the tumor growth inhibition observed with different inhibitors in various cancer xenograft models.

Pharmacokinetics

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which informs dosing regimens for clinical trials.

ParameterThis compound (Representative Data)
Route of Administration Oral
Tmax (h) 2
Cmax (ng/mL) 1500
AUC (ng·h/mL) 9000
Half-life (t1/2) (h) 6
Bioavailability (%) 40

Table 4: Representative Pharmacokinetic Parameters of this compound in Mice. This table presents key pharmacokinetic parameters for a representative ERK2 inhibitor following oral administration in a mouse model.

Signaling Pathways and Experimental Workflows

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RSK RSK ERK1_2->RSK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK1_2->Transcription_Factors ERK2_IN_3 This compound ERK2_IN_3->ERK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the Point of Inhibition by this compound.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_ERK2 Purified ERK2 Enzyme Kinase_Reaction Kinase Reaction Purified_ERK2->Kinase_Reaction Substrate Substrate (e.g., MBP) Substrate->Kinase_Reaction ATP ATP ATP->Kinase_Reaction Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Kinase_Reaction Detection Detection (e.g., ADP-Glo) Kinase_Reaction->Detection IC50_Biochem Calculate IC50 Detection->IC50_Biochem Cancer_Cells Culture Cancer Cells Treat_Inhibitor Treat with Inhibitor Cancer_Cells->Treat_Inhibitor Cell_Lysis Cell Lysis Treat_Inhibitor->Cell_Lysis Cell_Viability Cell Viability Assay (MTT) Treat_Inhibitor->Cell_Viability Western_Blot Western Blot (p-RSK) Cell_Lysis->Western_Blot IC50_Cellular Calculate IC50 Western_Blot->IC50_Cellular Cell_Viability->IC50_Cellular

Caption: General workflow for in vitro efficacy testing of ERK2 inhibitors.

In_Vivo_Workflow Tumor_Cell_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Monitor Tumor Growth Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Inhibitor or Vehicle (e.g., Oral Gavage) Randomization->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Data_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK2.[7]

  • Reagents and Setup:

    • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7][8]

    • Dilute purified active ERK2 and a substrate like Myelin Basic Protein (MBP) in the reaction buffer.[7]

    • Prepare serial dilutions of the inhibitor compound.[7]

  • Kinase Reaction:

    • In a 96-well plate, combine the inhibitor dilutions, ERK2, and MBP.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).[7]

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. Commercial kits such as ADP-Glo™ can be used, which provide a luminescent readout proportional to kinase activity.[7][8]

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7]

Cell Proliferation Assay (MTT)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.[9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[9]

    • Allow cells to adhere overnight.[7]

  • Compound Treatment:

    • Treat cells with a range of inhibitor concentrations. Include a vehicle-only control.[9]

    • Incubate for a relevant period (e.g., 48-72 hours).[7]

  • MTT Addition and Solubilization:

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.[9]

    • Remove the medium and add a solubilizing agent like DMSO to dissolve the crystals.[9]

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ERK inhibitor in a mouse xenograft model.[10]

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice.[10]

  • Tumor Growth and Randomization:

    • Monitor tumor growth with calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Drug Formulation and Administration:

    • Prepare the ERK inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).[11]

    • Administer the inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule.[10][11]

  • Monitoring and Data Analysis:

    • Monitor the mice for any signs of toxicity and measure tumor volume 2-3 times per week.[10]

    • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Pharmacokinetic Study

This protocol provides a general framework for a single-dose pharmacokinetic study in mice.

  • Dosing:

    • Administer a single dose of the ERK inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

References

Safety Operating Guide

Navigating the Safe Disposal of ERK2-IN-3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of ERK2-IN-3, a potent inhibitor of ERK2. The following procedures are based on general best practices for laboratory chemical waste management and are intended to supplement, not replace, specific institutional protocols and the compound's official Safety Data Sheet (SDS).

Quantitative Data Summary

A clear understanding of a compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₆H₂₁F₃N₄O[1]
Molecular Weight 462.47 g/mol [1]
CAS Number 1415050-57-5[1]
Solubility 10 mM in DMSO[1]

Proper Disposal Procedures for this compound

Adherence to a stringent, step-by-step disposal process is critical. The following protocol outlines the recommended procedure for the disposal of this compound, from initial waste collection to final handoff for destruction.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and any solvent used for rinsing.

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste. For solutions of this compound in organic solvents like DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.

    • The label should clearly state "Hazardous Waste," the name of the chemical (this compound), the solvent(s) used, and the approximate concentration and volume.

  • Segregation:

    • Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction products are known and deemed safe for co-disposal.

    • Keep halogenated and non-halogenated solvent wastes in separate containers if required by your institution's waste management program.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

Experimental Protocol: Decontamination of Labware
  • Initial Rinse: Rinse any labware that has come into contact with this compound with a suitable solvent (e.g., the solvent used to prepare the solution, such as DMSO, followed by ethanol or acetone). This first rinseate must be collected and disposed of as hazardous waste.

  • Secondary Rinse: Perform a second and third rinse with a cleaning solvent or soapy water. Depending on institutional guidelines, these subsequent rinses may be disposable down the drain with copious amounts of water, provided the initial hazardous material has been effectively removed. Always confirm your institution's policy on this matter.

  • Disposal of Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a designated solid hazardous waste container.

Final Disposal
  • Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

ERK2_IN_3_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal PPE Wear Appropriate PPE Identify Identify as Hazardous Waste PPE->Identify Container Use Labeled, Compatible Hazardous Waste Container Identify->Container Rinse Triple Rinse Contaminated Labware Segregate Segregate from Incompatible Waste Container->Segregate Accumulate Store in Designated Satellite Accumulation Area Segregate->Accumulate Pickup Arrange for EHS Waste Pickup Accumulate->Pickup Collect_Rinse Collect First Rinseate as Hazardous Waste Rinse->Collect_Rinse Dispose_Solid Dispose of Contaminated Solid Waste Collect_Rinse->Dispose_Solid Document Complete Disposal Documentation Pickup->Document

Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always prioritize consulting your institution's specific guidelines and the official Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling ERK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for ERK2-IN-3. The following safety and handling guidelines are based on best practices for potent, biologically active small molecule compounds and information available for structurally related ERK inhibitors. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of ERK2. Adherence to these procedures is essential to ensure personal safety and experimental integrity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in either powdered or solution form.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile) suitable for the solvent in use. Gloves should be inspected for defects before use and changed frequently, especially after direct contact.
Body Protection A fully buttoned lab coat, preferably with elastic cuffs. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or coveralls is advised.
Respiratory Protection When handling the powdered form of this compound, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation. All work with the powder must be conducted in a certified chemical fume hood.
Foot Protection Closed-toe shoes are mandatory within the laboratory at all times.
Operational and Disposal Plans

A clear plan for handling, storage, and disposal is critical for laboratory safety and compliance.

Operational Plan: Handling and Storage

  • Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage. Wear appropriate PPE (lab coat, gloves, eye protection) when opening the package in a well-ventilated area, ideally within a chemical fume hood.

  • Preparation of Stock Solutions:

    • Weighing: Handle the powdered form of this compound in a chemical fume hood. Use a dedicated, calibrated balance with a draft shield.

    • Solubilization: Based on general solubility for similar compounds, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage:

    • Powder: Store in a tightly sealed container in a cool, dry, and dark place.

    • Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Always refer to any manufacturer-specific storage recommendations if available.

Disposal Plan

Waste TypeDisposal Procedure
Solid Waste (Powder) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Liquid Waste (Solutions) Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic container for DMSO solutions).
Contaminated Materials All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, tubes) should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines for chemical waste.
Cell Culture Waste Media and other liquid waste from cell cultures treated with this compound should be collected and treated as chemical waste. Do not pour down the drain.
Animal Waste Handle all animal waste and bedding from treated animals as potentially hazardous and dispose of it in accordance with institutional and national guidelines for animal biohazard and chemical waste.

Experimental Protocols

ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a crucial signaling pathway that regulates numerous cellular processes, including proliferation, differentiation, and survival.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to a phosphorylation cascade that ultimately activates ERK (also known as p42/44 MAPK).[2][3] this compound is a potent inhibitor of ERK1 and ERK2, blocking the phosphorylation of its downstream substrates.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., Transcription Factors) ERK->Downstream ERK2_IN_3 This compound ERK2_IN_3->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Protocol: Assessing the Inhibitory Activity of this compound on ERK Phosphorylation in Cell Culture

This protocol outlines a typical Western blot experiment to determine the efficacy of this compound in inhibiting ERK phosphorylation in a cell-based assay.

Materials:

  • Cancer cell line of interest (e.g., with known Ras or Raf mutations)

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 - TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to 70-80% confluency.

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional):

    • To reduce basal ERK activity, you can serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound at various concentrations by diluting the stock solution in a serum-free or complete medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Stimulation (Optional):

    • If the cell line requires stimulation to activate the ERK pathway, add the stimulant (e.g., 100 ng/mL EGF for 15 minutes) after the pre-treatment period with this compound.

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with anti-total-ERK1/2 and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Compare the normalized values across different treatment conditions to determine the dose-dependent inhibitory effect of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Starvation Serum Starvation (Optional) Cell_Culture->Starvation Treatment Inhibitor Treatment (this compound) Starvation->Treatment Stimulation Stimulation (e.g., EGF) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blotting (p-ERK, Total ERK) Quantification->Western_Blot Analysis Data Analysis Western_Blot->Analysis End End Analysis->End

Caption: A typical experimental workflow for assessing the activity of an ERK inhibitor.

References

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